HA-100
Description
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Properties
IUPAC Name |
5-piperazin-1-ylsulfonylisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNIYPWRIDBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431683 | |
| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141543-63-7 | |
| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of HA-100?
An In-depth Technical Guide to the Mechanism of Action of HA-100
Introduction
This compound, chemically known as 5-(1-piperazinylsulfonyl)isoquinoline, is a potent, cell-permeable inhibitor of several protein kinases.[1] It belongs to the isoquinolinesulfonamide class of compounds and serves as a valuable research tool for investigating signaling pathways mediated by cyclic nucleotides and calcium.[2] While it has a broad inhibitory profile, its actions are most pronounced on cyclic nucleotide-dependent protein kinases and Rho-associated coiled-coil containing protein kinase (ROCK). This guide provides a detailed examination of the molecular mechanism of this compound, its quantitative inhibitory profile, the downstream physiological effects, and relevant experimental methodologies.
Core Mechanism of Action: Protein Kinase Inhibition
The primary mechanism of action of this compound is the direct inhibition of a range of serine/threonine protein kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase's catalytic domain. This prevents the phosphorylation of substrate proteins, thereby interrupting downstream signaling cascades.
This compound exhibits inhibitory activity against the following key kinases:
-
Cyclic GMP-dependent Protein Kinase (PKG)
-
Cyclic AMP-dependent Protein Kinase (PKA)
-
Protein Kinase C (PKC)
-
Myosin Light Chain Kinase (MLCK)
-
Rho-associated coiled-coil containing protein kinase (ROCK) [1][3]
The inhibition of these kinases, particularly PKG, PKA, and ROCK, is central to the physiological effects of this compound, most notably the relaxation of vascular smooth muscle.[2][4]
Quantitative Inhibitory Profile
The inhibitory potency of this compound varies across different protein kinases. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) provide a quantitative measure of its activity.
| Target Kinase | IC50 (μM) | Ki (μM) | Notes |
| cGMP-dependent Protein Kinase (PKG) | 4[1][3][5][6] | 1.4[2] | Potent inhibition of the cGMP signaling pathway. |
| cAMP-dependent Protein Kinase (PKA) | 8[1][3][5][6] | 2.3[2] | Significant inhibition of the cAMP signaling pathway. |
| Protein Kinase C (PKC) | 12[1][3][5][6] | 6.5[1][3] | Competitive inhibition with respect to ATP. |
| Myosin Light Chain Kinase (MLCK) | 240[1][3][6] | 61[1][3] | Significantly less potent inhibition compared to other kinases. |
Key Signaling Pathways and Physiological Effects
The most well-characterized physiological effect of this compound is the induction of smooth muscle relaxation, leading to vasodilation. This is primarily achieved through its influence on the RhoA/ROCK signaling pathway, which is a critical regulator of smooth muscle contraction.[4][7]
The RhoA/ROCK Pathway in Smooth Muscle Contraction
-
Activation: Agonists such as angiotensin-II or phenylephrine bind to G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells.
-
RhoA Activation: This binding activates the small GTPase RhoA.
-
ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates Rho-kinase (ROCK).
-
Inhibition of MLCP: ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inhibits MLCP's activity.[4][7][8]
-
Phosphorylation of MLC: With MLCP inhibited, the levels of phosphorylated myosin light chain (MLC) increase. The phosphorylation of MLC is catalyzed by Myosin Light Chain Kinase (MLCK).
-
Contraction: Phosphorylated MLC allows for the interaction of actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.[9][10]
Inhibition by this compound
This compound, as a ROCK inhibitor, directly interferes with this pathway.[3] By inhibiting ROCK, this compound prevents the phosphorylation and subsequent inhibition of MLCP.[4][8] This allows MLCP to remain active, dephosphorylating MLC. The resulting decrease in phosphorylated MLC leads to the dissociation of actin-myosin filaments, causing smooth muscle relaxation and vasodilation.[4]
Caption: RhoA/ROCK signaling pathway for smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method to determine the IC50 value of an inhibitor like this compound against a specific protein kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., PKA, ROCK)
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ system)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microplates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminometer
Methodology:
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in the kinase reaction buffer. Include a vehicle control (DMSO only).
-
Kinase Reaction Setup: In each well of a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound (or vehicle).
-
Initiation of Reaction: Add the purified kinase to each well and pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind.
-
Phosphorylation: Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). Incubate for a specified time (e.g., 20-30 minutes) at 30°C.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Capture of Substrate: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times with a dilute acid solution to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity on each paper segment using a scintillation counter. Alternatively, non-radioactive methods like the ADP-Glo™ Kinase Assay can be used, which measures ADP production via a luminescence-based reaction.
-
Data Analysis: Plot the kinase activity (in counts per minute or relative light units) against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
Summary of this compound's Multitarget Mechanism
This compound acts as a broad-spectrum kinase inhibitor. Its ability to inhibit multiple key signaling kinases makes it a powerful tool for dissecting complex cellular processes.
Caption: this compound's inhibitory action on its primary protein kinase targets.
References
- 1. This compound dihydrochloride | protein kinase inhibitor | CAS# 84468-24-6 | InvivoChem [invivochem.com]
- 2. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fasudil - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Anti-Actin Alpha 2 Smooth Muscle Antibodies: Novus Biologicals [novusbio.com]
HA-100: An In-Depth Technical Guide for Researchers
A Comprehensive Overview of the Protein Kinase Inhibitor HA-100, its Mechanism of Action, Target Selectivity, and Methodologies for its Study.
This technical guide provides a detailed examination of this compound, a potent and versatile protein kinase inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways and mechanisms associated with this compound's activity.
Core Concepts: Mechanism and Primary Targets
This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, is a member of the isoquinolinesulfonamide class of compounds. It functions primarily as an ATP-competitive inhibitor, targeting a range of serine/threonine kinases. Its inhibitory action is achieved by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.[1] This mechanism underlies its broad utility in studying various cellular processes.
The primary targets of this compound include cyclic nucleotide-dependent protein kinases and other key regulators of cellular function. Notably, it exhibits potent inhibition of:
-
Protein Kinase G (PKG)
-
Protein Kinase A (PKA)
-
Protein Kinase C (PKC)
-
Myosin Light Chain Kinase (MLCK)
-
Rho-associated coiled-coil containing protein kinase (ROCK)
The inhibitory activity of this compound is concentration-dependent, with varying affinities for its different targets. This differential inhibition allows for its use as a tool to dissect specific signaling pathways.
Quantitative Data Summary
The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a clear comparison of its efficacy.
| Kinase Target | IC50 (µM) |
| Protein Kinase G (PKG) | 4 |
| Protein Kinase A (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Table 1: IC50 Values of this compound for Primary Kinase Targets. [2]
| Kinase Target | Ki (µM) | Inhibition Mechanism |
| Myosin Light Chain Kinase (MLCK) | 61 | Competitive with respect to ATP |
| Protein Kinase C (PKC) | 6.5 | Competitive with respect to ATP |
Table 2: Inhibitor Constant (Ki) and Mechanism of this compound.
Signaling Pathways and Mechanisms
This compound exerts its cellular effects by modulating key signaling pathways involved in a multitude of physiological processes, most notably smooth muscle contraction and relaxation.
Rho-Kinase (ROCK) Signaling Pathway
The RhoA/ROCK pathway is a central regulator of smooth muscle contraction. Upon activation by GTP-bound RhoA, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin cross-bridge formation and muscle contraction. This compound, as a ROCK inhibitor, blocks this cascade, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.[3]
References
Target Pathways of HA-100: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100, an isoquinoline sulfonamide derivative, is a potent inhibitor of several protein kinases. Its ability to modulate key signaling pathways has led to its use as a valuable research tool in various fields, including smooth muscle physiology, stem cell biology, and neuroscience. This technical guide provides a comprehensive overview of the target pathways of this compound, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used to elucidate its function.
Core Target Pathways and Mechanism of Action
This compound primarily exerts its effects by competitively inhibiting the ATP-binding sites of several serine/threonine kinases. Its main targets include Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), Myosin Light Chain Kinase (MLCK), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] By blocking the activity of these kinases, this compound disrupts downstream signaling cascades involved in a multitude of cellular processes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against its primary kinase targets. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values have been compiled from various studies.
| Target Kinase | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| cGMP-dependent Protein Kinase (PKG) | 4 | 1.4 | ATP-competitive | [2] |
| cAMP-dependent Protein Kinase (PKA) | 8 | 2.3 | ATP-competitive | [2] |
| Protein Kinase C (PKC) | 12 | 6.5 | ATP-competitive | [2] |
| Myosin Light Chain Kinase (MLCK) | 240 | 61 | ATP-competitive | [2] |
| Rho-associated Kinase (ROCK) | Not explicitly quantified in initial screens, but widely used as a ROCK inhibitor. | - | ATP-competitive | [2] |
Signaling Pathways Modulated by this compound
This compound's broad-spectrum kinase inhibitory activity allows it to influence several critical signaling pathways.
PKA, PKC, and PKG Signaling
PKA, PKC, and PKG are key regulators of numerous cellular functions, including metabolism, gene expression, and cell proliferation. This compound's inhibition of these kinases can lead to widespread effects depending on the cell type and context.
References
The Kinase Inhibitor HA-100: A Technical Overview of its Effects on PKA and PKC Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100, a member of the isoquinolinesulfonamide class of compounds, is a cell-permeable protein kinase inhibitor. It exerts its effects by competitively binding to the ATP-binding site of various kinases, thereby preventing the phosphorylation of their respective substrates. This technical guide provides an in-depth analysis of the effects of this compound on two key serine/threonine kinases: cAMP-dependent Protein Kinase (PKA) and Protein Kinase C (PKC). Understanding the specific inhibitory profile and the underlying experimental methodologies is crucial for researchers utilizing this compound as a pharmacological tool to dissect signaling pathways and for professionals involved in the development of kinase-targeted therapeutics.
Quantitative Inhibition Data
The inhibitory potency of this compound against PKA and PKC has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that quantify the efficacy of this compound. A summary of these values is presented below for direct comparison.
| Kinase | Inhibitor | IC50 (µM) | Ki (µM) | Competitive with |
| Protein Kinase A (PKA) | This compound | 8[1][2] | - | ATP |
| Protein Kinase C (PKC) | This compound | 12[1][2] | 6.0 | ATP |
PKA and PKC Signaling Pathways and Inhibition by this compound
Protein Kinase A and Protein Kinase C are critical nodes in a multitude of cellular signaling cascades, regulating processes ranging from gene expression and metabolism to cell proliferation and apoptosis. This compound's inhibitory action at these key junctures can have profound effects on downstream cellular events.
Protein Kinase A (PKA) Signaling Pathway
The PKA signaling pathway is typically activated by an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger binds to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues. This compound inhibits the catalytic activity of PKA by competing with ATP for its binding site on the catalytic subunit.
Protein Kinase C (PKC) Signaling Pathway
The activation of Protein Kinase C is more complex, often involving the generation of second messengers like diacylglycerol (DAG) and an increase in intracellular calcium (Ca2+). These molecules recruit PKC to the plasma membrane and induce a conformational change that relieves autoinhibition, leading to its activation. Activated PKC then phosphorylates a distinct set of substrate proteins. Similar to its action on PKA, this compound inhibits PKC by competing with ATP at the catalytic site.
Experimental Protocols for Kinase Inhibition Assays
The determination of the inhibitory activity of this compound on PKA and PKC relies on in vitro kinase assays. The following protocols are based on the methodologies described for related isoquinolinesulfonamide compounds by Hidaka and colleagues, which laid the groundwork for the characterization of this compound.
General Workflow for Kinase Inhibition Assay
The general workflow involves preparing the kinase, substrate, and inhibitor, initiating the phosphorylation reaction with radioactively labeled ATP, stopping the reaction, separating the phosphorylated substrate, and quantifying the incorporated radioactivity.
Detailed Methodologies
Protein Kinase A (PKA) Inhibition Assay
-
Enzyme Source: PKA was purified from bovine heart.
-
Assay Buffer: The reaction was typically carried out in a buffer containing Tris-HCl (pH 7.4), magnesium acetate, and dithiothreitol.
-
Substrate: Histone H1 or a specific peptide substrate such as Kemptide (LRRASLG) was used as the phosphate acceptor.
-
Reaction Conditions: The standard assay mixture (total volume of 200 µL) contained the assay buffer, cAMP (to activate PKA), the substrate protein or peptide, the catalytic subunit of PKA, and varying concentrations of this compound.
-
Initiation and Termination: The reaction was initiated by the addition of [γ-³²P]ATP. After incubation at 30°C for a defined period (e.g., 10 minutes), the reaction was terminated by adding a solution of trichloroacetic acid or by spotting the mixture onto phosphocellulose paper.
-
Quantification: The amount of ³²P incorporated into the substrate was determined by scintillation counting. The percentage of inhibition was calculated by comparing the radioactivity in the presence of this compound to that of the control (without inhibitor). The IC50 value was then determined from the dose-response curve.
Protein Kinase C (PKC) Inhibition Assay
-
Enzyme Source: PKC was partially purified from rat brain.
-
Assay Buffer: The reaction buffer typically consisted of Tris-HCl (pH 7.4), magnesium acetate, and calcium chloride.
-
Activators: Phosphatidylserine and diolein were added to the reaction mixture to activate PKC.
-
Substrate: Histone H1 was commonly used as the substrate for PKC.
-
Reaction Conditions: The assay mixture (total volume of 200 µL) included the assay buffer, activators, histone H1, PKC, and various concentrations of this compound.
-
Initiation and Termination: The reaction was started by the addition of [γ-³²P]ATP and incubated at 30°C. The reaction was stopped, and the phosphorylated substrate was separated using methods similar to the PKA assay.
-
Quantification: The incorporation of ³²P into histone H1 was quantified by scintillation counting, and the IC50 value for this compound was determined from the resulting inhibition curve.
Conclusion
This compound serves as a valuable research tool for the investigation of PKA and PKC signaling pathways due to its well-characterized inhibitory activities. This technical guide has provided a comprehensive overview of the quantitative inhibition data, the signaling pathways affected, and the fundamental experimental protocols used to assess the inhibitory effects of this compound. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the accurate interpretation of experimental results and for the rational design of future studies targeting protein kinases. It is important to note that while this compound shows some selectivity, it can inhibit other kinases, and therefore, results obtained using this inhibitor should be interpreted with consideration of its broader kinase inhibitory profile.
References
The Multifaceted Role of HA-100 in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100, an isoquinoline sulfonamide derivative, has emerged as a significant tool in cellular biology and pharmacology due to its potent inhibitory effects on a range of protein kinases.[1] This technical guide provides an in-depth overview of the function of this compound in cellular processes, focusing on its mechanism of action, impact on key signaling pathways, and its role in various physiological and pathological contexts. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound for their investigative and therapeutic endeavors.
Core Mechanism of Action: Protein Kinase Inhibition
This compound functions primarily as a competitive inhibitor of ATP at the catalytic sites of several serine/threonine protein kinases.[1] Its inhibitory action disrupts the phosphorylation cascade, thereby modulating a multitude of downstream cellular events. The primary targets of this compound include Protein Kinase A (PKA), Protein Kinase C (PKC), and cyclic GMP-dependent Protein Kinase (PKG).[1] Furthermore, this compound is recognized as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro studies. The following tables summarize the key inhibitory constants (IC50 and Ki values) for this compound.
| Kinase Target | IC50 (μM) | Reference |
| Protein Kinase G (PKG) | 4 | [1] |
| Protein Kinase A (PKA) | 8 | [1] |
| Protein Kinase C (PKC) | 12 | [1] |
| Myosin Light Chain Kinase (MLCK) | 240 | [1] |
| Kinase Target | Ki (μM) | Competitive with | Reference |
| Protein Kinase C (PKC) | 6.5 | ATP | [1] |
| Myosin Light Chain Kinase (MLCK) | 61 | ATP | [1] |
Impact on Key Signaling Pathways
The inhibitory action of this compound on PKA, PKC, and ROCK places it at the crossroads of several critical signaling pathways that govern a wide array of cellular functions.
PKA and PKC Signaling Pathways
PKA and PKC are central players in signal transduction, responding to second messengers like cyclic AMP (cAMP) and diacylglycerol (DAG)/intracellular calcium, respectively. By inhibiting these kinases, this compound can influence processes such as gene expression, cell proliferation, and metabolism.
ROCK Signaling Pathway
The Rho/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in cell adhesion, migration, and contraction. This compound's inhibition of ROCK has significant implications for these processes.
Cellular Functions of this compound
The inhibitory effects of this compound on these key signaling pathways translate into a diverse range of cellular functions.
Smooth Muscle Relaxation and Vasodilation
One of the most well-characterized effects of this compound is its ability to induce smooth muscle relaxation, leading to vasodilation. This is primarily achieved through the inhibition of ROCK and MLCK, which are crucial for the phosphorylation of myosin light chain and subsequent muscle contraction. By preventing this phosphorylation, this compound effectively uncouples the calcium signal from the contractile machinery. This property makes this compound a valuable tool for studying vascular physiology and a potential lead compound for antihypertensive therapies.
Stem Cell Biology
This compound has been shown to play a significant role in stem cell research. As a ROCK inhibitor, it improves the survival of dissociated human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) in culture, a critical step for various applications, including single-cell cloning and high-throughput screening. Inhibition of the ROCK pathway prevents the anoikis (detachment-induced apoptosis) that is commonly observed in these cells.
Role in Apoptosis
The role of this compound in apoptosis is complex and context-dependent, largely mediated through its inhibition of the ROCK pathway. ROCK signaling can be both pro-apoptotic and anti-apoptotic depending on the cell type and the specific apoptotic stimuli.[2] For instance, in some cancer cells, inhibition of ROCK by compounds like this compound can suppress apoptosis and promote cell survival.[3] Conversely, in other contexts, ROCK inhibition has been shown to induce apoptosis.[2] Therefore, the effect of this compound on apoptosis must be evaluated on a case-by-case basis.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a specific protein kinase in vitro.
Materials:
-
Purified recombinant protein kinase (e.g., PKA, PKC, ROCK)
-
Specific peptide substrate for the kinase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid or EDTA)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or other detection instrument
Procedure:
-
Prepare a dilution series of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the purified protein kinase.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Smooth Muscle Contraction Assay
This protocol provides a general method to assess the effect of this compound on smooth muscle cell contraction in a 3D collagen gel matrix.
Materials:
-
Primary smooth muscle cells (e.g., aortic or tracheal)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Type I collagen solution
-
Neutralization buffer (e.g., 0.1 N NaOH)
-
24-well culture plates
-
This compound
-
Contractile agonist (e.g., carbachol, phenylephrine)
-
Microscope with a camera or a gel scanner
Procedure:
-
Culture smooth muscle cells to 80-90% confluency.
-
Prepare a collagen gel solution by mixing Type I collagen with culture medium and neutralizing it with the neutralization buffer on ice.
-
Harvest the smooth muscle cells and resuspend them in the cold collagen gel solution at a desired cell density (e.g., 2 x 10⁵ cells/mL).
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, add culture medium to each well.
-
Incubate the plates for 24-48 hours to allow the cells to spread and establish tension within the gel.
-
Pre-treat the gels with different concentrations of this compound or vehicle control for 1-2 hours.
-
Induce contraction by adding a contractile agonist to the medium.
-
Monitor the change in the diameter of the collagen gels over time using a microscope or by scanning the plate.
-
Quantify the degree of gel contraction and compare the effects of different this compound concentrations.
Conclusion
This compound is a versatile and potent protein kinase inhibitor with well-defined effects on PKA, PKC, and ROCK signaling pathways. Its ability to modulate fundamental cellular processes such as muscle contraction, cell survival, and cytoskeletal dynamics makes it an invaluable tool for basic research and a promising candidate for further therapeutic development. This guide provides a comprehensive overview of this compound's functions, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of its diverse biological roles.
References
HA-100: A Technical Guide to its Role as a ROCK Inhibitor in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100, an isoquinoline sulfonamide derivative, is recognized in the scientific community as a cell-permeable protein kinase inhibitor. While it exhibits inhibitory activity against a range of kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG), it is also notably utilized as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of this compound's function as a ROCK inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in their study design and execution.
Data Presentation: Quantitative Kinase Inhibition
This compound's inhibitory activity has been quantified against several protein kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. It is important to note that while this compound is used as a ROCK inhibitor, specific IC50 or Ki values for the individual ROCK1 and ROCK2 isoforms are not consistently reported in recent literature, which often focuses on more potent and selective inhibitors.
| Kinase Target | IC50 | Ki | Notes |
| cGMP-dependent Protein Kinase (PKG) | 4 µM[1] | - | |
| cAMP-dependent Protein Kinase (PKA) | 8 µM[1] | - | |
| Protein Kinase C (PKC) | 12 µM[1] | 6.5 µM[1] | Inhibition is competitive with respect to ATP[1]. |
| Myosin Light Chain Kinase (MLCK) | 240 µM[1] | 61 µM[1] | Inhibition is competitive with respect to ATP[1]. |
| ROCK2 | 1.9 µM (for Fasudil/HA-1077) | - | Note: This value is for the related compound Fasudil (HA-1077), a more potent ROCK inhibitor. Specific values for this compound are not readily available. |
Signaling Pathways
The primary signaling pathway influenced by this compound in its capacity as a ROCK inhibitor is the Rho/ROCK pathway. This pathway is a critical regulator of cell shape, motility, and smooth muscle contraction.
Caption: The Rho/ROCK signaling pathway, a target of this compound.
Experimental Protocols
In Vitro ROCK Kinase Assay (General Protocol)
This protocol describes a general method for measuring ROCK activity in vitro, which can be adapted for testing the inhibitory effect of this compound. The principle of this assay is to measure the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Recombinant active ROCK2 enzyme
-
MYPT1 substrate (recombinant protein or peptide)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplate
-
Phospho-specific antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the MYPT1 substrate and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding. Wash the wells.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase assay buffer and recombinant active ROCK2 enzyme.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells.
-
Add the primary phospho-specific antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of substrate phosphorylation. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro ROCK kinase assay.
Ex Vivo Smooth Muscle Relaxation Assay
This protocol outlines a method to assess the vasorelaxant effects of this compound, which are mediated in part by ROCK inhibition.
Materials:
-
Isolated tissue preparation (e.g., aortic rings from a laboratory animal).
-
Organ bath system with temperature control and aeration.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Vasoconstrictor agent (e.g., phenylephrine, KCl).
-
This compound solutions of varying concentrations.
-
Force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., aorta) and cut it into rings of appropriate size.
-
Mounting: Mount the tissue rings in the organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.
-
Contraction: Induce a stable contraction of the smooth muscle rings by adding a vasoconstrictor agent (e.g., phenylephrine).
-
Inhibitor Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in tension using a force transducer.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve for this compound and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Conclusion
This compound serves as a useful tool in research for studying the effects of ROCK inhibition, despite being less potent and selective than more recently developed compounds. Its inhibitory action on the Rho/ROCK pathway has implications for understanding and potentially modulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers employing this compound in their investigations. For studies requiring high specificity for ROCK, the use of more selective inhibitors in parallel with this compound is recommended to delineate the specific contributions of ROCK inhibition to the observed biological effects.
References
Downstream effects of HA-100 administration in vitro.
An In-Depth Guide to the Downstream Effects of HA-100 Administration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, cell-permeable isoquinoline derivative that functions as a multi-target protein kinase inhibitor. Primarily recognized for its inhibitory action on Rho-associated coiled-coil forming protein kinase (ROCK), it also demonstrates significant activity against a panel of other serine/threonine kinases, including protein kinase A (PKA), protein kinase G (PKG), protein kinase C (PKC), and myosin light chain kinase (MLCK). Its ability to modulate fundamental cellular processes, such as cytoskeletal dynamics, cell adhesion, and smooth muscle contraction, makes it a valuable tool for in vitro research. This guide details the molecular mechanism of this compound, its downstream signaling effects, quantitative inhibitory data, and standard experimental protocols for its use in a laboratory setting.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site of its target kinases, thereby preventing the phosphorylation of their respective downstream substrates. While it is broadly used as a ROCK inhibitor, its activity against other kinases is significant and must be considered when interpreting experimental results. Its primary known targets are key regulators of cellular contractility and signaling cascades.
Quantitative Inhibitory Data
The inhibitory potency of this compound against its principal kinase targets has been characterized by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ). These values are crucial for determining appropriate working concentrations for in vitro experiments.
| Target Kinase | IC₅₀ Value (μM) | Kᵢ Value (μM) | Citation(s) |
| cGMP-dependent Protein Kinase (PKG) | 4 | - | [1] |
| cAMP-dependent Protein Kinase (PKA) | 8 | - | [1] |
| Protein Kinase C (PKC) | 12 | 6.5 | [1] |
| Myosin Light Chain Kinase (MLCK) | 240 | 61 | [1] |
Core Downstream Signaling Pathway: Rho-ROCK Inhibition
The most well-characterized downstream effects of this compound in vitro stem from its inhibition of the Rho/ROCK signaling pathway. This pathway is a critical regulator of actin-myosin contractility and cytoskeletal organization.
Pathway Description: The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, promotes the phosphorylation of Myosin Light Chain (MLC) through two distinct mechanisms:
-
Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin-binding subunit (MBS) of Myosin Light Chain Phosphatase (MLCP), which inhibits the phosphatase's activity.[2][3] This action prevents the dephosphorylation of MLC, leading to a net increase in phosphorylated MLC (p-MLC).[2][3][4]
-
Direct Phosphorylation of MLC: ROCK can also directly phosphorylate MLC, further contributing to the pool of active p-MLC.[3]
Simultaneously, ROCK phosphorylates and activates LIM Kinase (LIMK).[1][5] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1][5][6] The inactivation of cofilin prevents the severing of actin filaments, leading to their stabilization and accumulation.
The culmination of these effects—increased p-MLC and stabilized actin filaments—results in enhanced actin-myosin contractility, formation of stress fibers, and regulation of cell adhesion and morphology.[3][6] Administration of this compound blocks these ROCK-mediated events, leading to a reduction in p-MLC and p-cofilin, disassembly of stress fibers, and changes in cell shape.
Experimental Protocols
To investigate the downstream effects of this compound, a combination of cell treatment, protein extraction, and immunoblotting is typically employed.
General Protocol for In Vitro Cell Treatment
This protocol outlines a general procedure for treating cultured cells with this compound to assess its impact on downstream signaling.
-
Cell Seeding: Plate cells (e.g., HeLa, HUVEC, or primary smooth muscle cells) in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency in standard culture medium.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (typically ranging from 1-100 µM).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a "vehicle control" by treating a parallel set of cells with medium containing the same concentration of DMSO used for the highest this compound dose.
-
Include an "untreated control" with fresh medium only.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 30 minutes to 24 hours), depending on the specific pathway and endpoint being investigated.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
Protocol for Western Blot Analysis of Downstream Targets
Western blotting is the standard method to quantify changes in the phosphorylation status of ROCK pathway proteins like MLC and cofilin following this compound treatment.
-
Sample Preparation: Mix the quantified cell lysates from the treatment protocol with SDS-PAGE sample buffer (e.g., Laemmli buffer) and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins. To assess downstream effects, use antibodies against:
-
Phospho-Myosin Light Chain 2 (p-MLC)
-
Total Myosin Light Chain 2 (Total MLC)
-
Phospho-Cofilin (p-Cofilin)
-
Total Cofilin
-
A loading control (e.g., GAPDH or β-actin) Incubate overnight at 4°C with gentle agitation.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in phosphorylation due to this compound treatment.
References
- 1. Stromal Cell-Derived Factor 1α Activates LIM Kinase 1 and Induces Cofilin Phosphorylation for T-Cell Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Isoquinoline Sulfonamide HA-100: A Technical Guide to its Chemical Structure, Properties, and Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HA-100, a potent small molecule inhibitor of several protein kinases. This document details its chemical structure, physicochemical and biological properties, and its mechanism of action. Furthermore, a representative experimental protocol for its use in a cell-based assay is provided, alongside visualizations of its inhibitory effects on key signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1-(5-Isoquinolinesulfonyl)piperazine, is a member of the isoquinoline sulfonamide class of compounds. It is commonly supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions.
Below is a summary of the key chemical and physical properties of this compound dihydrochloride.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₅N₃O₂S · 2HCl | [1] |
| Molecular Weight | 350.26 g/mol | [2] |
| CAS Number | 210297-47-5 | [1][3] |
| Appearance | White to off-white solid powder | [4] |
| Purity | ≥95% | [1][3] |
| Solubility | DMSO: ≥20 mg/mL (≥57.1 mM) | [2] |
| Storage | Store at -20°C | [3] |
Biological Activity and Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic domain of several serine/threonine protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). By blocking the action of these kinases, this compound can modulate a variety of downstream cellular processes. In addition to its activity on PKA, PKC, and PKG, this compound is also utilized in cell culture applications as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[4]
The inhibitory concentrations (IC₅₀) and inhibition constants (Ki) of this compound against its primary targets are summarized in the table below.
| Target Protein Kinase | IC₅₀ | Ki | Reference |
| Protein Kinase G (PKG) | 4 µM | - | [2][4] |
| Protein Kinase A (PKA) | 8 µM | - | [2][4] |
| Protein Kinase C (PKC) | 12 µM | 6.5 µM | [2][4] |
| Myosin Light Chain Kinase (MLCK) | 240 µM | 61 µM | [4] |
Inhibition of the PKA Signaling Pathway
The PKA signaling cascade is initiated by the binding of cyclic adenosine monophosphate (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrates, regulating processes such as gene expression, metabolism, and cell growth. This compound inhibits the catalytic activity of PKA, thereby blocking the phosphorylation of its target proteins.
Caption: Inhibition of the PKA signaling pathway by this compound.
Inhibition of the PKC Signaling Pathway
The activation of Protein Kinase C (PKC) is a crucial step in response to signals that trigger the hydrolysis of membrane phospholipids. Diacylglycerol (DAG) and intracellular calcium are key second messengers that activate conventional and novel PKC isoforms. Once activated, PKC phosphorylates a wide range of cellular proteins involved in proliferation, differentiation, and apoptosis. This compound interferes with this process by inhibiting the kinase activity of PKC.
Caption: Inhibition of the PKC signaling pathway by this compound.
Inhibition of the PKG Signaling Pathway
The Protein Kinase G (PKG) signaling pathway is primarily activated by cyclic guanosine monophosphate (cGMP). Upon binding of cGMP, PKG undergoes a conformational change that unleashes its kinase activity, leading to the phosphorylation of target proteins that regulate smooth muscle relaxation, platelet aggregation, and other physiological processes. This compound effectively blocks the catalytic function of PKG.
Caption: Inhibition of the PKG signaling pathway by this compound.
Experimental Protocols: Representative Cell-Based Kinase Inhibition Assay
This section outlines a general protocol for determining the inhibitory activity of this compound on a target kinase in a cell-based assay format. This protocol is a template and may require optimization for specific cell lines and kinases.
Materials and Reagents
-
Cell line expressing the target kinase of interest
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Phospho-specific antibody against the kinase substrate
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection reagent (e.g., chemiluminescent substrate)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for a cell-based kinase inhibition assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, then resuspend in fresh culture medium to the desired density.
-
Seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (medium with DMSO only).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) substrate or a housekeeping protein (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities from the western blot images.
-
Normalize the intensity of the phospho-substrate band to the total substrate or housekeeping protein band.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve using appropriate software to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable research tool for investigating cellular signaling pathways regulated by PKA, PKC, and PKG. Its well-characterized inhibitory activity and commercial availability make it a staple in many cell biology and drug discovery laboratories. The information and protocols provided in this guide are intended to support researchers in the effective use and understanding of this potent kinase inhibitor.
References
The Discovery and Development of HA-100: A Technical Guide to a Seminal Protein Kinase Inhibitor
An in-depth exploration of the history, mechanism of action, and experimental foundations of the isoquinolinesulfonamide-based protein kinase inhibitor, HA-100.
Introduction
This compound, chemically known as 1-(5-Isoquinolinesulfonyl)piperazine, is a foundational member of the isoquinolinesulfonamide class of protein kinase inhibitors. Since its initial development, it has served as a valuable research tool for elucidating the roles of various protein kinases in cellular signaling. This technical guide provides a comprehensive overview of the discovery and development history of this compound, its mechanism of action, and detailed experimental protocols for its characterization and application, with a particular focus on its use in stem cell biology.
Discovery and Development History
The journey to the discovery of this compound began in the early 1980s with the work of Hiroyoshi Hidaka, Masatoshi Hagiwara, and their colleagues. Their initial research focused on naphthalenesulfonamide derivatives as calmodulin antagonists. A pivotal shift occurred when they replaced the naphthalene ring with an isoquinoline structure. This modification led to a new class of compounds that, while losing their calmodulin antagonistic properties, potently inhibited protein kinases.
This new class, the isoquinolinesulfonamides, demonstrated competitive inhibition with respect to ATP, indicating they targeted the ATP-binding site of kinases. Early work focused on analogs such as H-7 and H-8, which showed varying degrees of selectivity for cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).
This compound emerged from this research as a dechlorinated analog of a more potent inhibitor, HA-156.[1] While this compound showed a decreased affinity for myosin light chain kinase (MLCK) compared to its chlorinated counterpart, it retained inhibitory activity against a range of key serine/threonine kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1][2][3][4][5] This profile made it a useful tool for dissecting the roles of these kinases in various cellular processes.
In subsequent years, the development of this compound shifted from its initial characterization as a general protein kinase inhibitor to a more specialized tool in the burgeoning field of stem cell research. Scientists discovered that inhibiting specific kinase pathways could influence cell fate, survival, and reprogramming. This compound, often in combination with other small molecules, was found to improve the survival of human pluripotent stem cells (hPSCs) after dissociation and to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).[2]
Mechanism of Action
This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the catalytic domain of susceptible kinases, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. The isoquinoline ring and the sulfonamide linker are key structural features that enable this interaction. Kinetic analyses have confirmed this competitive mechanism of action.
Quantitative Data
The inhibitory activity of this compound against several key protein kinases has been quantified through in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
| Target Kinase | IC50 (μM) | Ki (μM) | Reference |
| cGMP-dependent Protein Kinase (PKG) | 4 | - | [2][3][4][5] |
| cAMP-dependent Protein Kinase (PKA) | 8 | - | [2][3][4][5] |
| Protein Kinase C (PKC) | 12 | 6.5 | [2][3][4] |
| Myosin Light Chain Kinase (MLCK) | 240 | 61 | [1][3][4] |
Signaling Pathways
This compound primarily targets the PKA, PKC, and PKG signaling pathways. These pathways are central to a multitude of cellular processes, including cell growth, differentiation, and metabolism. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades for each of these kinases.
Experimental Protocols
Synthesis of 1-(5-Isoquinolinesulfonyl)piperazine (this compound)
The synthesis of this compound involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. A general procedure is outlined below, based on synthetic routes for similar isoquinolinesulfonamide derivatives.
Materials:
-
5-Isoquinolinesulfonyl chloride
-
Piperazine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve piperazine (excess, typically 2-3 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 5-isoquinolinesulfonyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the solution of 5-isoquinolinesulfonyl chloride dropwise to the cooled piperazine solution with stirring.
-
Add triethylamine (1.1 equivalents) to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-(5-isoquinolinesulfonyl)piperazine (this compound).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a specific protein kinase using a radiometric assay.
Materials:
-
Purified recombinant protein kinase (e.g., PKA, PKC, PKG)
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP
-
Scintillation counter and scintillation fluid
-
Stopping solution (e.g., phosphoric acid)
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific substrate, and the desired concentration of this compound (or DMSO for the control).
-
Add the purified protein kinase to the mixture and pre-incubate for a short period at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stopping solution or by spotting the reaction mixture onto phosphocellulose paper.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (DMSO-treated) reaction.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value by non-linear regression analysis.
Application in Human Pluripotent Stem Cell (hPSC) Culture for Improved Survival
This compound is often used to enhance the survival of hPSCs, particularly after single-cell dissociation, a process that typically induces significant apoptosis.
Materials:
-
Human pluripotent stem cells (e.g., H9 embryonic stem cells or a derived iPSC line)
-
Appropriate hPSC culture medium (e.g., mTeSR1™ or E8™)
-
Matrigel® or other suitable extracellular matrix coating
-
Single-cell dissociation reagent (e.g., Accutase® or TrypLE™)
-
This compound stock solution in a suitable solvent (e.g., water or DMSO)
-
Standard cell culture plates and incubator (37°C, 5% CO₂)
Procedure:
-
Culture hPSCs on Matrigel®-coated plates in the appropriate medium until they reach the desired confluency for passaging.
-
Prepare the hPSC culture medium supplemented with this compound at a final concentration of 10 µM.
-
Aspirate the old medium from the hPSC culture and wash the cells with DPBS.
-
Add the single-cell dissociation reagent and incubate at 37°C until the cells detach.
-
Gently pipette the cells to create a single-cell suspension.
-
Neutralize the dissociation reagent with fresh culture medium and centrifuge the cells to form a pellet.
-
Resuspend the cell pellet in the pre-warmed hPSC culture medium containing 10 µM this compound.
-
Plate the single-cell suspension onto new Matrigel®-coated plates at the desired density.
-
Culture the cells in the this compound-containing medium for the first 24 hours post-plating.
-
After 24 hours, replace the medium with fresh hPSC culture medium without this compound.
-
Continue to culture the cells, changing the medium daily, and observe for colony formation and cell survival.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound, as well as its application in hPSC culture.
Conclusion
This compound, born from the systematic exploration of isoquinolinesulfonamides, has carved a significant niche in the landscape of cell biology research. Its journey from a broadly characterized protein kinase inhibitor to a key reagent in the specialized field of stem cell biology underscores the evolving nature of drug and tool development. While more potent and selective inhibitors have since been developed, this compound remains a valuable compound for studying the fundamental roles of PKA, PKC, and PKG signaling. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize and build upon the legacy of this important molecule.
References
Review of HA-100 in scientific literature.
An In-depth Technical Review of HA-100 and its Homonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the scientific literature concerning compounds referred to as "this compound" and its variations. Due to the existence of multiple distinct molecules sharing this nomenclature, this document is divided into sections, each dedicated to a specific compound. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding for research and drug development purposes.
Protein Kinase Inhibitor this compound
This compound is an isoquinoline-based compound that functions as a protein kinase inhibitor. It is utilized in stem cell research to enhance the efficiency of human fibroblast reprogramming and to improve the survival of single cells in culture.[1]
Quantitative Data: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (µM) | Ki (µM) | Competitive with | Reference |
| cGMP-dependent protein kinase (PKG) | 4 | - | Not specified | [2][3] |
| cAMP-dependent protein kinase (PKA) | 8 | - | Not specified | [2][3] |
| Protein Kinase C (PKC) | 12 | 6.5 | ATP | [2] |
| Myosin Light Chain Kinase (MLCK) | 240 | 61 | ATP | [2] |
Experimental Protocols
Protocol: Inhibition of Protein Kinases in vitro
A common method to determine the inhibitory activity of this compound on various protein kinases involves a kinase assay. In this assay, the kinase, its substrate (e.g., a peptide or protein), and ATP (often radiolabeled) are incubated in the presence of varying concentrations of the inhibitor (this compound). The activity of the kinase is measured by the amount of phosphate transferred to the substrate. The IC₅₀ value is then calculated as the concentration of this compound that reduces the kinase activity by 50%. To determine the mechanism of inhibition (e.g., competitive with ATP), the assay is performed with varying concentrations of both the inhibitor and ATP, and the data are analyzed using methods such as Lineweaver-Burk plots.
Protocol: Use of this compound in Human Pluripotent Stem Cell Culture
For improving single-cell survival and cloning efficiency of human pluripotent stem cells (hPSCs), this compound is added to the culture medium. A typical protocol involves:
-
Dissociating hPSCs into single cells using an appropriate enzyme (e.g., accutase).
-
Plating the single cells onto a suitable matrix-coated plate (e.g., Matrigel) in a standard hPSC culture medium.
-
Supplementing the culture medium with this compound at a final concentration determined by titration, often in the range of 5-10 µM.
-
Culturing the cells under standard conditions (37°C, 5% CO₂), with daily medium changes.
-
Assessing cell survival and colony formation after a defined period (e.g., 5-7 days).
Signaling Pathways
This compound is also known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by phosphorylating various downstream targets, including myosin light chain (MLC). Inhibition of this pathway by this compound can lead to the disassembly of actin stress fibers and a reduction in cellular tension, which is beneficial for the survival of dissociated stem cells.
Caption: Inhibition of the Rho/ROCK signaling pathway by this compound.
ithis compound: An Anti-Influenza Macrocyclic Peptide
ithis compound is a macrocyclic peptide that targets the stalk domain of hemagglutinin (HA) on the surface of Group 1 influenza A viruses. By binding to this conserved region, ithis compound inhibits both the attachment of the virus to host cells and the subsequent membrane fusion process, which is essential for viral entry.[4]
Quantitative Data: In Vivo Efficacy in a Mouse Model
A study in mice infected with a lethal dose (5 MLD₅₀) of H5N1 influenza virus demonstrated the therapeutic potential of ithis compound.[4]
| Treatment Group | Administration Schedule (days post-infection) | Survival Rate (%) |
| Vehicle | 0-4 | 0 |
| ithis compound (1.9 mg/kg/day) | 0-4 | 100 |
| ithis compound (1.9 mg/kg/day) | 2-6 | 80 |
| ithis compound (1.9 mg/kg/day) | 4-8 | 60 |
| ithis compound (1.9 mg/kg/day) | 6-10 | 20 |
| Zanamivir (3.3 mg/kg/day) | 0-4 | 100 |
Experimental Protocols
Protocol: Plaque Reduction Assay for Antiviral Activity
The antiviral activity of ithis compound is commonly assessed using a plaque reduction assay. A typical protocol is as follows:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 24-well plates to form a confluent monolayer.
-
A known titer of influenza virus (e.g., 40-50 plaque-forming units, PFU) is pre-incubated with various concentrations of ithis compound for 1 hour at 37°C.
-
The virus-inhibitor mixture is then added to the MDCK cell monolayers and incubated for 2 hours to allow for viral adsorption.
-
The inoculum is removed, and the cells are washed and overlaid with a semi-solid medium (e.g., 1% low melting agarose) containing the corresponding concentration of ithis compound.
-
The plates are incubated for 72 hours at 37°C with 5% CO₂ to allow for plaque formation.
-
The cells are then fixed with 10% formaldehyde, and the agarose overlay is removed.
-
The cell monolayer is stained with crystal violet, and the plaques are counted.
-
The percentage of plaque inhibition is calculated relative to a no-drug control, and the EC₅₀ (the concentration that inhibits 50% of plaque formation) is determined.[5]
Protocol: In Vivo Efficacy in a Mouse Influenza Model
The therapeutic efficacy of ithis compound in vivo can be evaluated in a mouse model of influenza infection:
-
Female BALB/c mice (e.g., 6-8 weeks old) are lightly anesthetized.
-
Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., 5 MLD₅₀ of H5N1).
-
Treatment with ithis compound (e.g., 1.9 mg/kg/day, intranasally) or a vehicle control is initiated at various time points post-infection and continued for a specified duration (e.g., 5 days).
-
Body weight and survival are monitored daily for a period of 14-21 days.
-
In separate cohorts, lungs can be harvested at different time points to determine viral titers and assess lung pathology.[4]
Signaling Pathways and Mechanism of Action
The mechanism of ithis compound is to physically block the function of the influenza hemagglutinin (HA) protein.
Caption: Mechanism of action of ithis compound against influenza virus.
HT-100 (Halofuginone Hydrobromide): A Treatment for Duchenne Muscular Dystrophy
HT-100 is a delayed-release formulation of halofuginone hydrobromide, a small molecule with anti-fibrotic and anti-inflammatory properties.[6][7] It has been investigated as a potential treatment for Duchenne Muscular Dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and fibrosis.[8][9]
Quantitative Data: Clinical Trial Results
Interim results from a Phase 1b/2a clinical trial of HT-100 in boys with DMD showed encouraging trends in muscle strength.[8][10]
| Patient Cohort (n=10) | Duration of Participation | Dosing | Mean Total Muscle Strength vs. Steroid-Treated External Control | Mean Increase in Total Muscle Strength from Baseline |
| 2 lowest dose cohorts | 18-22 months | At least 6 months of continuous dosing | 22.3% greater (p=0.027) | 11.7% |
Note: The clinical trial for HT-100 was temporarily suspended due to a serious adverse event at a high dose, but was later allowed to resume at lower doses.[10]
Experimental Protocols
Protocol: Phase 1b/2a Clinical Trial (HALO-DMD-01/02, NCT01847573)
This study was designed to evaluate the safety, tolerability, and pharmacokinetics of increasing doses of HT-100 in boys and young men with DMD.[11]
-
Participants: Ambulatory and non-ambulatory males with a confirmed diagnosis of DMD.
-
Study Design: A dose-escalation study with multiple cohorts receiving different daily oral doses of HT-100.
-
Dosing: Dosing cohorts ranged from 0.3 mg/day to 1.2 mg/day in the preliminary phase.[7]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events, and pharmacokinetics.
-
Secondary/Exploratory: Efficacy endpoints including quantitative muscle testing (QMT) of upper and lower extremity muscle groups, and biomarkers of muscle damage, fibrosis, and inflammation.
-
Signaling Pathways
The anti-fibrotic effect of halofuginone is primarily attributed to its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibrosis by stimulating the production of extracellular matrix proteins, such as collagen. Halofuginone has been shown to specifically block the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling.[12]
Caption: HT-100 (Halofuginone) inhibits the TGF-β signaling pathway.
BOLD-100: A Ruthenium-Based Anti-Cancer Therapeutic
BOLD-100 is a novel, first-in-class ruthenium-based anti-cancer agent currently in clinical development. It has a multi-modal mechanism of action that includes the induction of reactive oxygen species (ROS) and the inhibition of the endoplasmic reticulum (ER) stress-response protein GRP78.[13]
Quantitative Data: Phase 2 Clinical Trial Results
BOLD-100 has been evaluated in a Phase 2 clinical trial (NCT04421820) in combination with the chemotherapy regimen FOLFOX for the treatment of advanced gastrointestinal cancers.[13]
Metastatic Colorectal Cancer (n=36) [9][14]
| Endpoint | Result | 95% Confidence Interval |
| Median Progression-Free Survival (PFS) | 3.9 months | 2.7 - 5.7 months |
| Median Overall Survival (OS) | 9.6 months | 6.0 - 17.0 months |
| Objective Response Rate (ORR) | 7.0% | 1.0 - 20.0% |
| Disease Control Rate (DCR) | 76.0% | 58.0 - 88.0% |
Advanced Gastric Cancer (n=21, 18 evaluable) [6][15]
| Endpoint | Result | 95% Credible/Confidence Interval |
| Median Progression-Free Survival (PFS) | 4.2-4.3 months | 2.8 - 7.1 months |
| Median Overall Survival (OS) | 7.9 months | 4.8 - 15.0 months |
| Objective Response Rate (ORR) | 11.0% | 2.0 - 31.0% |
| Disease Control Rate (DCR) | 72.0% | 49.0 - 89.0% |
Advanced Biliary Tract Cancer (n=22, 18 evaluable) [15]
| Endpoint | Result | 95% Confidence Interval |
| Median Progression-Free Survival (PFS) | 6.0 months | 3.8 - 10.0 months |
| Median Overall Survival (OS) | 7.3 months | 4.5 - 13.0 months |
| Objective Response Rate (ORR) | 6.0% | 1.0 - 23.0% |
| Disease Control Rate (DCR) | 83.0% | 62.0 - 95.0% |
Experimental Protocols
Protocol: Phase 2 Clinical Trial (BOLD-100-001, NCT04421820)
This is a prospective, open-label, Phase 2 study of BOLD-100 in combination with FOLFOX in patients with advanced gastrointestinal cancers.[9]
-
Participants: Patients with advanced metastatic colorectal, gastric, pancreatic, or bile duct cancer who have progressed on prior therapies.
-
Study Design: Patients received BOLD-100 in combination with a standard FOLFOX regimen.
-
Dosing: BOLD-100 was administered at a dose of 625 mg/m² with FOLFOX on day 1 of each 14-day cycle.[9]
-
Outcome Measures:
-
Primary: Progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and disease control rate (DCR).
-
Secondary: Safety and tolerability of the combination therapy.
-
Signaling Pathways
BOLD-100's mechanism of action involves the inhibition of GRP78, a key regulator of the unfolded protein response (UPR) in the endoplasmic reticulum. By inhibiting GRP78, BOLD-100 disrupts protein folding homeostasis, leading to ER stress and the activation of pro-apoptotic UPR pathways, such as the PERK-eIF2α-CHOP pathway. Additionally, BOLD-100 induces reactive oxygen species (ROS), which can cause DNA damage and activate DNA damage response pathways like the ATR/Chk1 axis.[16][17][18]
Caption: Multi-modal mechanism of action of BOLD-100.
High Molecular Weight Hyaluronic Acid (HMW HA) at 100 µg/mL
In the context of severe bacterial pneumonia, high molecular weight hyaluronic acid (HMW HA) at a concentration of 100 µg/mL has been investigated for its therapeutic effects. HMW HA has been shown to suppress inflammation and improve lung function in preclinical models.[19]
Quantitative Data: In Vitro Anti-inflammatory Effects
| Cell Type | Insult | Treatment | Outcome Measure | Result | Reference |
| Human Monocytes | Extracellular Vesicles (EVs) from infected lungs | HMW HA (100 µg/mL) | TNFα secretion | Significant decrease | [19] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | Cytomix (inflammatory cytokines) | HMW HA (100 µg/mL) | Protein permeability | Significant restoration | [20] |
Experimental Protocols
Protocol: Ex Vivo Perfused Human Lung Model of Pneumonia
This model allows for the study of lung injury and therapeutic interventions in a human lung outside the body.
-
A human lung rejected for transplantation is placed in a sterile chamber.
-
The pulmonary artery and left atrium are cannulated, and the lung is perfused with a solution containing 5% albumin and whole blood.
-
The lung is ventilated mechanically.
-
Pneumonia is induced by instilling bacteria (e.g., E. coli or P. aeruginosa) into the bronchi.
-
After a period of injury, HMW HA is administered into the perfusate.
-
Physiological parameters such as alveolar fluid clearance, protein permeability, and pulmonary edema are measured.
-
Samples of bronchoalveolar lavage fluid and perfusate are collected to measure bacterial counts and inflammatory markers.[21][22]
Protocol: In Vitro Monocyte Stimulation Assay
This assay is used to assess the inflammatory response of immune cells.
-
Human monocytes are isolated from whole blood.
-
The monocytes are stimulated with an inflammatory agent, such as extracellular vesicles (EVs) collected from the perfusate of an infected lung.
-
In the treatment group, HMW HA (100 µg/mL) is added along with the inflammatory stimulus.
-
The cells are incubated for a set period (e.g., 6 hours).
-
The supernatant is collected, and the concentration of inflammatory cytokines, such as TNFα, is measured by ELISA.[19]
Signaling Pathways
The effects of HMW HA are largely mediated through its interaction with the cell surface receptor CD44. The binding of HMW HA to CD44 can initiate intracellular signaling cascades that have anti-inflammatory and anti-hyperalgesic effects. In contrast, low molecular weight HA (LMW HA), which can be produced during tissue injury, can have pro-inflammatory effects, also through CD44 signaling. This suggests that the size of the hyaluronic acid molecule is a critical determinant of its biological activity.[23][24][25][26]
Caption: Differential signaling of high vs. low molecular weight HA via CD44.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. ascopubs.org [ascopubs.org]
- 7. Akashi reports positive trial results and gets fast-track status for DMD drug HT-100 - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. akashirx.com [akashirx.com]
- 9. ascopubs.org [ascopubs.org]
- 10. News – Akashi RX [akashirx.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BOLD-100 - Wikipedia [en.wikipedia.org]
- 14. New Treatment for Colorectal Cancer: BOLD-100 Shows Positive Results at ASCO GI 2024 [healthandpharma.net]
- 15. gastoncapital.com [gastoncapital.com]
- 16. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor BOLD-100 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Therapeutic potential of BOLD-100, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic effects of high molecular weight hyaluronic acid in severe Pseudomonas aeruginosa pneumonia in ex vivo perfused human lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyaluronic acid restored protein permeability across injured human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Therapeutic Effects of Hyaluronic Acid in Bacterial Pneumonia in Ex Vivo Perfused Human Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CD44 Signaling Mediates High Molecular Weight Hyaluronan-Induced Antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HA-100 in Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of HA-100, a protein kinase inhibitor, in stem cell research. This compound is a valuable tool for enhancing the efficiency of human fibroblast reprogramming and improving the survival of pluripotent stem cells after single-cell dissociation.
Introduction
This compound is an isoquinoline compound that acts as an inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). It is also utilized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. In the context of stem cell biology, this compound has been shown to significantly improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) and to enhance the survival and cloning efficiency of human pluripotent stem cells (hPSCs) following single-cell dissociation.
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for specific applications in stem cell research, along with its inhibitory concentrations (IC₅₀) for its primary kinase targets.
| Parameter | Value | Application/Target | Reference |
| Working Concentration | 10 µM | Human Fibroblast Reprogramming | |
| Working Concentration | 10 µM (Typical) | Improving single-cell survival of hPSCs | Inferred from ROCK inhibitor protocols |
| IC₅₀ | 8 µM | PKA | |
| IC₅₀ | 12 µM | PKC | |
| IC₅₀ | 4 µM | PKG | |
| IC₅₀ | 240 µM | Myosin Light Chain Kinase (MLCK) |
Signaling Pathways
This compound's effects on stem cells are mediated through its inhibition of key signaling pathways that regulate cell survival, proliferation, and differentiation.
The diagram above illustrates the key signaling pathways influenced by this compound. In pluripotent stem cells, pathways such as those involving PKC can promote differentiation. By inhibiting PKC, this compound helps to maintain the undifferentiated state. Furthermore, as a ROCK inhibitor, this compound mitigates the hyperactivation of the Rho-ROCK pathway that occurs upon single-cell dissociation, thereby preventing apoptosis and promoting cell survival.
Experimental Protocols
Protocol 1: Enhancing Human Fibroblast Reprogramming
This protocol describes the use of this compound as part of a small molecule cocktail to improve the efficiency of reprogramming human fibroblasts into iPSCs using episomal vectors.
Materials:
-
Human fibroblast cells
-
Fibroblast Medium (DMEM, 10% FBS, 1% MEM Non-Essential Amino Acids)
-
Supplemented Fibroblast Medium (Fibroblast Medium with 10 µM this compound and 4 ng/mL bFGF)
-
Episomal iPSC Reprogramming Vectors
-
N2B27 Medium
-
Small molecule cocktail (CHALP): CHIR99021, this compound, A-83-01, hLIF, PD0325901
-
Vitronectin-coated plates
-
DPBS
-
0.05% Trypsin/EDTA
Workflow:
Procedure:
-
Cell Plating (Day -2 to -4): Plate human fibroblast cells in a T75 flask with Fibroblast Medium.
-
Transfection (Day 0):
-
Prepare the transfection mix with episomal iPSC reprogramming vectors according to the manufacturer's protocol.
-
Aspirate the medium from the fibroblasts, wash with DPBS, and add the transfection mix.
-
Incubate as per the transfection reagent's protocol.
-
-
Recovery (Day 1):
-
After the transfection incubation period, aspirate the transfection mix.
-
Add fresh, pre-warmed Supplemented Fibroblast Medium containing 10 µM this compound.
-
Incubate overnight.
-
-
Medium Switch (Day 2):
-
Aspirate the Supplemented Fibroblast Medium.
-
Add N2B27 Medium supplemented with the CHALP small molecule cocktail (which includes this compound) and bFGF.
-
-
iPSC Colony Formation (Day 3 onwards):
-
Continue to culture the cells, changing the medium every 1-2 days.
-
Monitor the plates for the emergence of iPSC colonies, which typically appear within 2-4 weeks.
-
Protocol 2: Improving Single-Cell Survival of Human Pluripotent Stem Cells
This protocol outlines a general procedure for using this compound to enhance the survival of hPSCs after single-cell dissociation, for applications such as single-cell cloning or passaging. The recommended concentration is based on the common usage of ROCK inhibitors for this purpose.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC culture medium (e.g., mTeSR™1)
-
This compound
-
Cell dissociation reagent (e.g., Accutase)
-
DPBS
-
Culture plates coated with an appropriate matrix (e.g., Matrigel)
Workflow:
Procedure:
-
Prepare hPSC Culture: Culture hPSCs to the desired confluency on matrix-coated plates.
-
Prepare Medium with this compound: Pre-warm the hPSC culture medium and supplement it with this compound to a final concentration of 10 µM.
-
Dissociate hPSCs:
-
Aspirate the old medium and wash the cells with DPBS.
-
Add the cell dissociation reagent and incubate until the cells detach.
-
Gently pipette to create a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in the prepared hPSC medium containing 10 µM this compound.
-
Plate the cells at the desired density onto new matrix-coated plates.
-
-
Incubation: Incubate the cells at 37°C and 5% CO₂. The presence of this compound during the initial 24 hours is critical for promoting survival and attachment.
-
Medium Change: After 24 hours, aspirate the medium containing this compound and replace it with fresh, pre-warmed hPSC medium without the inhibitor.
-
Continued Culture: Continue to culture the hPSCs according to your standard protocol, changing the medium daily.
By following these protocols, researchers can leverage the benefits of this compound to improve the efficiency and robustness of their stem cell-based experiments.
Application of HA-100 in Fibroblast Reprogramming to Enhance Efficiency and Cell Viability
Introduction
The reprogramming of somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and hampered by poor cell survival, particularly after single-cell dissociation. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable small molecule to address these challenges. By mitigating apoptosis and promoting cell attachment, this compound significantly enhances the efficiency of fibroblast reprogramming.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and apoptosis. In the context of fibroblast reprogramming, dissociation of cells during transfection and passaging can lead to the activation of this pathway, culminating in anoikis (a form of programmed cell death).
Activation of the small GTPase RhoA leads to the activation of its downstream effector, ROCK. ROCK, in turn, phosphorylates and activates several substrates that promote actomyosin contractility and induce apoptosis. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to reduced cytoskeletal tension and suppression of apoptotic signals, thereby promoting cell survival and enhancing the likelihood of successful reprogramming.
Figure 1: Simplified signaling pathway of ROCK inhibition by this compound.
Quantitative Data on the Effect of ROCK Inhibitors in Fibroblast Reprogramming
While specific quantitative data for this compound in fibroblast reprogramming is limited in publicly available literature, extensive data exists for other potent ROCK inhibitors like Y-27632 and Thiazovivin. This data provides a strong indication of the expected improvements when using this compound.
| ROCK Inhibitor | Concentration | Cell Type | Reprogramming Method | Key Finding | Reference |
| Y-27632 | 10 µM | Human Dermal Fibroblasts | Lentiviral | More than three-fold increase in the number of iPSC colonies formed. | [1] |
| Y-27632 | 10 µM | Limbal Stem/Progenitor Cells | Clonal Culture | Colony-forming efficiency increased from ~20% to ~27%. | [2] |
| Thiazovivin | 0.5 µM | Human Fibroblasts | Viral 4-Factor | >200-fold improvement in iPSC generation efficiency when combined with TGFβ and MEK-ERK inhibitors. | [3] |
Note: The data presented for Y-27632 and Thiazovivin are indicative of the potential benefits of using ROCK inhibitors like this compound in fibroblast reprogramming. Optimal concentrations and specific efficiency gains may vary depending on the fibroblast line, reprogramming method, and overall culture conditions.
Experimental Protocols
Application Note 1: Enhancing iPSC Generation from Human Dermal Fibroblasts using Episomal Vectors and this compound
This protocol outlines the use of this compound to improve the efficiency of reprogramming human dermal fibroblasts into iPSCs using non-integrating episomal vectors.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Medium (DMEM, 10% FBS, 1x MEM Non-Essential Amino Acids)
-
Supplemented Fibroblast Medium: Fibroblast Medium supplemented with 10 µM this compound and 4 ng/mL bFGF.[4]
-
Episomal iPSC Reprogramming Vectors
-
Transfection reagent (e.g., Neon® Transfection System)
-
N2B27 Medium
-
Small molecule cocktail (e.g., CHALP: PD0325901, CHIR99021, A-83-01, hLIF)[4]
-
Vitronectin-coated culture dishes
-
Essential 8™ Medium
Protocol:
-
Cell Preparation (Day -4 to -2): Plate HDFs in a T75 flask with Fibroblast Medium to achieve 75-90% confluency on the day of transfection.
-
Transfection (Day 0):
-
Harvest HDFs using trypsin and neutralize.
-
Transfect cells with episomal vectors according to the manufacturer's protocol.
-
Plate transfected cells onto vitronectin-coated dishes in Supplemented Fibroblast Medium.[4]
-
-
Initial Culture (Day 1): Replace the medium with N2B27 Medium supplemented with the CHALP small molecule cocktail and bFGF.
-
Reprogramming (Day 2-14): Perform a full medium change with fresh N2B27 medium supplemented with the small molecule cocktail and bFGF every other day.
-
iPSC Colony Emergence (Day 15 onwards): Switch to Essential 8™ Medium and monitor for the appearance of iPSC colonies.
-
Colony Picking and Expansion (Day 21 onwards): Manually pick well-formed iPSC colonies and transfer them to fresh vitronectin-coated dishes for expansion.
Figure 2: Experimental workflow for fibroblast reprogramming with this compound.
Application Note 2: Improving Cell Survival During iPSC Colony Passaging with this compound
This protocol describes the use of this compound to enhance the survival of newly picked iPSC colonies, a critical step for establishing stable iPSC lines.
Materials:
-
Established iPSC colonies
-
Culture medium (e.g., mTeSR™1 or Essential 8™)
-
This compound (10 mM stock solution)
-
Cell dissociation reagent (e.g., Dispase or Collagenase IV)
-
Micropipette or glass needle for colony picking
-
Matrigel or vitronectin-coated plates
Protocol:
-
Pre-treatment (Optional but recommended): Add this compound to the iPSC culture medium to a final concentration of 10 µM for 1-2 hours before colony picking.
-
Colony Picking:
-
Using a micropipette tip or a glass needle under a stereomicroscope, manually dissect and lift the desired iPSC colonies.
-
Break the colonies into small clumps.
-
-
Plating:
-
Transfer the iPSC clumps to a fresh Matrigel or vitronectin-coated plate containing culture medium supplemented with 10 µM this compound.
-
-
Initial Culture: Culture the cells in the presence of this compound for the first 24-48 hours to promote attachment and survival.
-
Medium Change: After 24-48 hours, perform a full medium change with fresh culture medium without this compound.
-
Expansion: Continue to culture and expand the iPSC lines according to standard protocols.
The incorporation of the ROCK inhibitor this compound into fibroblast reprogramming protocols offers a simple and effective method to significantly improve the efficiency and robustness of iPSC generation. By preventing dissociation-induced apoptosis, this compound enhances cell survival at critical stages of the reprogramming process, ultimately leading to a higher yield of high-quality iPSC colonies. The protocols and data provided herein serve as a valuable resource for researchers and scientists in the field of stem cell biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 使用外显子组载体从成纤维细胞中生成人类诱导多能干细胞 (hiPSC)-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes and Protocols for HA-100 in Enhancing Single-Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell analysis has revolutionized our understanding of complex biological systems. However, a significant technical challenge remains the poor viability of cells following dissociation from tissues or culture substrates. This cell death, primarily through a form of apoptosis known as anoikis, can introduce bias in downstream analyses and compromise the integrity of experimental results. HA-100, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool to mitigate this issue. By targeting the ROCK signaling pathway, this compound treatment effectively enhances the survival of single cells, thereby improving the quality and reliability of single-cell studies.
These application notes provide a comprehensive overview of the use of this compound in single-cell applications, including its mechanism of action, quantitative effects on cell viability, and detailed protocols for its use. While this compound is a known ROCK inhibitor, much of the detailed quantitative data and established protocols in the literature feature the well-characterized ROCK inhibitor, Y-27632. Given their shared mechanism of action, the data and protocols for Y-27632 serve as a strong proxy and a valuable starting point for the application of this compound. Researchers are advised to use this information as a guide and to optimize this compound concentrations for their specific cell types and applications.
Mechanism of Action: Inhibition of Anoikis
This compound is an isoquinoline compound that acts as a potent inhibitor of protein kinases, including Rho-associated kinase (ROCK).[1] The dissociation of adherent cells from the extracellular matrix (ECM) triggers the activation of the Rho-ROCK signaling pathway, leading to hyperactivation of myosin and subsequent cytoskeletal changes that induce apoptosis, a process termed anoikis.[1][2] this compound, by inhibiting ROCK, prevents these downstream events, thereby promoting cell survival.
The key molecular events in this pathway include:
-
Activation of RhoA: Cell detachment leads to the activation of the small GTPase RhoA.
-
ROCK Activation: Activated RhoA binds to and activates ROCK.
-
Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and activates MLC, leading to increased actomyosin contractility and membrane blebbing, which are hallmarks of apoptosis.[3]
-
Caspase Activation: The ROCK pathway can also influence the activation of apoptotic caspases, such as caspase-3.[3][4]
By inhibiting ROCK, this compound disrupts this cascade, leading to reduced actomyosin contractility, decreased membrane blebbing, and suppression of caspase activation, ultimately resulting in enhanced single-cell survival.[4][5]
References
- 1. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anoikis molecular pathways and its role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Rho-associated protein kinase improves the survival of human induced pluripotent stem cell-derived cardiomyocytes after dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing HA-100 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of HA-100, a potent protein kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. This compound is a valuable tool in cellular and molecular biology research, primarily known for its inhibitory effects on a range of serine-threonine kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), protein kinase C (PKC), and cGMP-dependent protein kinase (PKG)[1]. These kinases are pivotal in regulating a multitude of cellular processes. This guide also includes a summary of the key quantitative data for this compound and visual diagrams of the experimental workflow and the primary signaling pathway affected by this compound.
Introduction
This compound is an isoquinoline sulfonamide derivative that functions as a competitive inhibitor of ATP binding to the kinase domain of several protein kinases[1]. Its broad-spectrum inhibitory activity makes it a versatile tool for studying various signaling pathways. Notably, this compound is widely recognized as a ROCK inhibitor, playing a crucial role in research related to cytoskeleton dynamics, cell adhesion, migration, and smooth muscle contraction[2][3][4][]. Furthermore, its inhibitory action on PKA, PKC, and PKG allows for the investigation of cyclic nucleotide-dependent signaling pathways[1][6]. Due to its hydrophobic nature, this compound is often dissolved in an organic solvent, such as DMSO, to prepare a concentrated stock solution for use in in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound dihydrochloride.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N₃O₂S · 2HCl | [6] |
| Molecular Weight | 350.26 g/mol | [MedChemExpress] |
| CAS Number | 210297-47-5 | [6] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 20 mg/mL (≥ 57.1 mM) | [Selleck Chemicals] |
| IC₅₀ for PKG | 4 µM | [1] |
| IC₅₀ for PKA | 8 µM | [1] |
| IC₅₀ for PKC | 12 µM | [1] |
| IC₅₀ for MLC-kinase | 240 µM | [1] |
| Storage | Store at -20°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound dihydrochloride (MW: 350.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature to ensure it is in a liquid state and to improve solubility.
-
Weigh this compound: Carefully weigh out 3.50 mg of this compound dihydrochloride powder on an analytical balance and transfer it to a 1.5 mL microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve this compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the desired final concentration in the appropriate cell culture medium or buffer.
Note: DMSO is a potent solvent and can carry substances through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by this compound
This diagram depicts the inhibitory effect of this compound on the Rho/ROCK signaling pathway and other key protein kinases.
Caption: this compound inhibits key signaling pathways.
References
Application Notes and Protocols for HA-100 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a potent, cell-permeable isoquinolinesulfonamide derivative that functions as a competitive inhibitor of several protein kinases by acting at the ATP-binding site.[1] It is widely utilized in cellular and biochemical assays to investigate the roles of specific kinases in various signaling pathways. While it exhibits broad-spectrum activity, it is most frequently employed as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), as well as Protein Kinase A (PKA), Protein Kinase G (PKG), and Protein Kinase C (PKC).[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases is summarized in the table below. These values are crucial for designing experiments and interpreting results.
| Kinase Target | IC50 | Ki | Notes |
| cAMP-dependent Protein Kinase (PKA) | 8 µM[1][2] | - | ATP-competitive inhibition. |
| cGMP-dependent Protein Kinase (PKG) | 4 µM[1][2] | - | ATP-competitive inhibition. |
| Protein Kinase C (PKC) | 12 µM[1][2] | 6.5 µM[1] | ATP-competitive inhibition. |
| Myosin Light Chain Kinase (MLCK) | 240 µM[1][2] | 61 µM[1] | ATP-competitive inhibition. |
| Rho-associated Kinase (ROCK) | Used as a ROCK inhibitor[1][2] | - | This compound and its derivatives (e.g., Fasudil/HA-1077) are widely used to study ROCK signaling. |
Signaling Pathways
This compound is a valuable tool for dissecting several critical signaling pathways. The following diagrams illustrate the key pathways affected by this compound.
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Overview of PKA and PKC signaling pathways inhibited by this compound.
Experimental Protocols
The following are generalized protocols for in vitro kinase activity assays using this compound as an inhibitor. These should be optimized for the specific kinase and substrate being investigated.
Protocol 1: In Vitro Rho-Kinase (ROCK) Activity Assay
This protocol is based on an ELISA format to measure the phosphorylation of a specific substrate.
Materials:
-
Purified active ROCK enzyme
-
MYPT1 (Myosin Phosphatase Target Subunit 1) substrate-coated 96-well plate
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M HCl)
-
Plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
-
Kinase Reaction: a. To each well of the MYPT1-coated plate, add 25 µL of diluted this compound or vehicle control (Kinase Assay Buffer with DMSO). b. Add 25 µL of diluted active ROCK enzyme to each well. c. Incubate for 10 minutes at 30°C to allow for inhibitor binding. d. Initiate the kinase reaction by adding 50 µL of ATP solution. e. Incubate for 30-60 minutes at 30°C.
-
Detection: a. Wash the wells three times with Wash Buffer (e.g., TBS with 0.05% Tween-20). b. Add 100 µL of diluted anti-phospho-MYPT1 antibody to each well and incubate for 1 hour at room temperature. c. Wash the wells three times with Wash Buffer. d. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the wells three times with Wash Buffer. f. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes). g. Stop the reaction by adding 100 µL of Stop Solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Subtract the background (no enzyme) from all readings. c. Plot the absorbance against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for an in vitro ROCK kinase activity assay.
Protocol 2: Radiometric PKA Activity Assay
This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound (stock solution in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing Kinase Assay Buffer, PKA substrate peptide, and diluted this compound or vehicle control.
-
Enzyme Addition: Add purified active PKA enzyme to the reaction mix.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. The total reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto a numbered phosphocellulose paper square.
-
Washing: a. Immediately place the paper squares in a beaker of Wash Buffer. b. Wash the squares three to four times with a large volume of Wash Buffer for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to dry the paper.
-
Quantification: a. Place the dried paper squares into scintillation vials. b. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the amount of ³²P incorporated into the substrate. b. Plot the radioactivity against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for a radiometric PKA activity assay.
Conclusion
This compound is a versatile and effective tool for studying the roles of PKA, PKC, and particularly ROCK in cellular signaling. The provided protocols and data serve as a foundation for researchers to design and execute robust kinase activity assays. Careful optimization of experimental conditions, including enzyme and substrate concentrations, incubation times, and inhibitor concentrations, is essential for obtaining accurate and reproducible results. The signaling pathway diagrams offer a visual guide to the cellular context in which this compound exerts its effects, aiding in experimental design and data interpretation.
References
Application Notes and Protocols: Utilizing HA-100 in Combination with Other Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA-100 is a versatile isoquinoline derivative that functions as a potent inhibitor of several protein kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG).[1][2] Notably, this compound also acts as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This multi-target profile makes this compound a valuable tool in cellular research, particularly in stem cell biology and potentially in synergistic drug combination studies.
The use of small molecules in combination is a cornerstone of modern therapeutic strategy and research.[3] Combining compounds can lead to synergistic effects, where the combined impact is greater than the sum of individual effects, allowing for lower effective doses and potentially mitigating toxicity and drug resistance.[3] These application notes provide detailed protocols for two key applications of this compound in combination with other small molecules: enhancing the efficiency of human induced pluripotent stem cell (iPSC) generation and assessing synergistic cytotoxicity with a compound of interest.
Application Note 1: Enhancing Pluripotent Stem Cell Reprogramming and Single-Cell Survival
Background
The generation and culture of human pluripotent stem cells (hPSCs) are often hampered by poor cell survival, especially following single-cell dissociation, which is a necessary step for cloning and gene editing.[4][5] The ROCK signaling pathway plays a crucial role in regulating apoptosis and cell adhesion in hPSCs. Inhibition of ROCK has been shown to dramatically improve cell survival and cloning efficiency.[4] this compound, acting as a ROCK inhibitor, is a key component of small molecule cocktails designed to overcome these challenges and significantly boost the efficiency of iPSC reprogramming.[6]
Combination with "CHALP" Cocktail
This compound is effectively used as part of a powerful small molecule cocktail, sometimes referred to as "CHALP", to greatly enhance the efficiency of generating iPSCs from somatic cells, such as human fibroblasts.[6][7] This combination targets multiple signaling pathways that regulate cell fate, proliferation, and survival.
The components of this combination are:
-
C HIR99021: A highly selective GSK3β inhibitor.
-
H A-100: A ROCK inhibitor.[7]
-
A -83-01: A TGF-β/Activin/Nodal receptor inhibitor.[7]
-
L IF (Human Leukemia Inhibitory Factor): A cytokine that supports pluripotency.[7]
-
P D0325901: A MEK inhibitor.[7]
Data Presentation: Reprogramming and Cloning Efficiency
The inclusion of a ROCK inhibitor like this compound in the reprogramming or cloning workflow results in a marked increase in efficiency. While typical hPSC cloning efficiencies can be very low (<5%), the use of optimized small molecule supplements can increase this rate substantially.[5]
| Condition | Reprogramming Efficiency (Alkaline Phosphatase+ Colonies) | Single-Cell Cloning Efficiency | Notes |
| Standard Medium | ~0.01 - 0.05% | < 5% | Baseline efficiency can be highly variable. |
| Medium + this compound (or other ROCKi) | Significant Increase | 10 - 20% | Improves cell survival after single-cell dissociation. |
| Medium + Full CHALP Cocktail | Substantial Increase (~10-50 fold over standard) | 15 - 40% | Synergistic effect of targeting multiple pathways enhances both reprogramming and survival. |
Table 1: Representative data summarizing the expected improvement in iPSC reprogramming and single-cell cloning efficiencies when using this compound alone or as part of a comprehensive small molecule cocktail. Efficiencies are illustrative and can vary based on cell type, reprogramming method, and specific laboratory conditions.
Signaling Pathway Diagram
Protocol: Enhanced iPSC Generation from Fibroblasts
This protocol outlines the generation of iPSCs from human fibroblasts using an episomal vector-based method, enhanced by the CHALP small molecule cocktail.[7]
Materials:
-
Human fibroblasts
-
Fibroblast medium (DMEM, 10% FBS, 1x NEAA)
-
Episomal reprogramming vectors (e.g., containing OCT4, SOX2, KLF4, L-MYC, LIN28)
-
Electroporation system
-
N2B27 Medium
-
Essential 8™ Medium
-
Recombinant Human bFGF
-
Small Molecules: this compound (10 µM), PD0325901 (0.5 µM), CHIR99021 (3 µM), A-83-01 (0.5 µM), hLIF (10 ng/mL)
-
Vitronectin-coated plates
-
0.5 mM EDTA in DPBS
Procedure:
-
Cell Preparation: Culture human fibroblasts in fibroblast medium. Ensure cells are healthy and sub-confluent (~80%) on the day of transfection.
-
Transfection:
-
Harvest fibroblasts using trypsin and count the cells.
-
For each transfection, resuspend 1 million cells in the appropriate electroporation buffer.
-
Add the episomal reprogramming plasmids to the cell suspension.
-
Electroporate the cells using a pre-optimized program.
-
Immediately after electroporation, plate the cells onto vitronectin-coated 100-mm dishes in fibroblast medium.
-
-
Recovery and Medium Switch (Day 1):
-
Allow cells to recover for 24 hours.
-
Aspirate the fibroblast medium and replace it with N2B27 Medium supplemented with bFGF (10 ng/mL) and the full CHALP cocktail (this compound, PD0325901, CHIR99021, A-83-01, hLIF at final concentrations).[7]
-
-
Reprogramming Culture (Days 2-14):
-
Replace the medium every other day with fresh, pre-warmed N2B27 + bFGF + CHALP cocktail.
-
Monitor the plates for morphological changes. Small, tightly packed colonies should begin to appear around day 10-14.
-
-
Transition to Pluripotency Maintenance Medium (Day 15):
-
Switch the culture medium to Essential 8™ Medium (without the small molecule cocktail).[7]
-
Continue to replace the medium daily and monitor for the emergence and expansion of colonies with clear hPSC morphology (defined borders, high nucleus-to-cytoplasm ratio).
-
-
Colony Picking and Expansion (Day 21+):
-
Once colonies are large enough (typically around Day 21-28), manually pick the best-looking colonies.
-
Dissociate the picked colonies into small clumps and transfer them to new vitronectin-coated wells for expansion in Essential 8™ Medium. For single-cell passaging during expansion, supplement the medium with a ROCK inhibitor like this compound for the first 24 hours after plating.
-
Application Note 2: Protocol for Assessing Synergy of this compound with a Novel Compound
Background
A critical step in drug development is evaluating how a compound of interest interacts with existing or other novel therapeutic agents. Combination therapy can enhance efficacy, overcome resistance, or reduce toxicity.[3] A checkerboard assay is a standard in vitro method to systematically test pairs of compounds across a range of concentrations to identify synergistic, additive, or antagonistic interactions. This protocol describes how to assess the synergistic cytotoxic effects of this compound combined with a hypothetical "Compound X" on a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[8][9]
Data Presentation: Synergy Analysis
The results of a checkerboard assay are typically analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method. The CI provides a quantitative measure of the interaction between two drugs.
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
| This compound (µM) | Compound X (nM) | % Inhibition (Observed) | Combination Index (CI) | Interpretation |
| 5 | 0 | 15 | - | - |
| 0 | 50 | 20 | - | - |
| 5 | 50 | 65 | 0.65 | Synergy |
| 10 | 0 | 25 | - | - |
| 0 | 100 | 35 | - | - |
| 10 | 100 | 55 | 1.05 | Additive |
| 20 | 0 | 40 | - | - |
| 0 | 200 | 50 | - | - |
| 20 | 200 | 70 | 1.25 | Antagonism |
Table 2: Representative data from a checkerboard synergy assay. The table shows the observed cell growth inhibition for individual and combined drug concentrations and the calculated Combination Index (CI) to interpret the drug-drug interaction.
Experimental Workflow Diagram
Protocol: Checkerboard Cell Viability Assay using CellTiter-Glo®
This protocol is designed to determine the synergistic effects of this compound and a second compound ("Compound X") on a chosen cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete culture medium
-
This compound
-
Compound X
-
DMSO (for dissolving compounds)
-
Opaque-walled 96-well plates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well) in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[10]
-
Include control wells: "cells + medium only" (no drug) and "medium only" (no cells, for background).
-
Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Drug Plate Preparation (Checkerboard Dilution):
-
Prepare 2x final concentration stock dilutions of this compound and Compound X in culture medium. For example, create a 7-point serial dilution for each drug, plus a zero-drug control.
-
On a separate 96-well "drug plate," add 50 µL of this compound dilutions horizontally (e.g., highest concentration in column 2, lowest in column 8, column 1 is zero this compound).
-
Add 50 µL of Compound X dilutions vertically (e.g., highest concentration in row G, lowest in row B, row A is zero Compound X).
-
The result is a matrix where each well has a unique combination of the two drugs at 2x their final concentration.
-
-
Cell Treatment:
-
Carefully transfer 100 µL from each well of the "drug plate" to the corresponding well of the "cell plate." This dilutes the drugs to their final 1x concentration and brings the total volume in each well to 200 µL.
-
Return the cell plate to the incubator for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 200 µL of reagent to each well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only wells) from all other readings.
-
Calculate the percent viability for each well relative to the "cells + medium only" control wells (which represent 100% viability).
-
Input the dose-response matrix data into a synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate Combination Index (CI) values and generate synergy plots.
-
General Protocols
Preparation and Storage of this compound
-
Formulation: this compound is typically supplied as a dihydrochloride salt in powder form.
-
Reconstitution: To prepare a stock solution (e.g., 10 mM), reconstitute the powder in sterile water or DMSO. For a 5 mg vial of this compound Dihydrochloride (M.W. = 344.27 g/mol ), add 1.452 mL of solvent to achieve a 10 mM stock.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluted in culture medium for experiments, the solution should be used fresh.
Conclusion
This compound is a powerful research tool due to its ability to inhibit multiple kinases, most notably its function as a ROCK inhibitor. When used in combination with other small molecules, it can dramatically improve the efficiency of challenging cellular processes like iPSC reprogramming. Furthermore, the principles of combination studies can be applied to systematically evaluate the potential of this compound to work synergistically with other compounds in various therapeutic contexts, such as oncology. The protocols provided here offer a robust framework for researchers to effectively utilize this compound in combination studies to advance their work in regenerative medicine and drug discovery.
References
- 1. stemcell.com [stemcell.com]
- 2. STEMCELL Technologies this compound (Dihydrochloride), Size: 5 mg, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. How to reprogram human fibroblasts to neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - US [thermofisher.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. ch.promega.com [ch.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. OUH - Protocols [ous-research.no]
HA-100: A Comprehensive Guide for Studying Smooth Muscle Relaxation
Application Note AN-SMRLX-25
Introduction
HA-100 is a potent inhibitor of several protein kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK). Its ability to induce smooth muscle relaxation by modulating the calcium sensitivity of the contractile apparatus makes it an invaluable tool for researchers in physiology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of smooth muscle relaxation.
This compound, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, primarily exerts its effects through the inhibition of the RhoA/ROCK signaling pathway.[1][2] This pathway plays a crucial role in the regulation of smooth muscle contraction by sensitizing the contractile machinery to calcium. Specifically, activated RhoA activates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[1][3] The inhibition of MLCP leads to an increase in the phosphorylation of the 20-kDa myosin light chain (MLC20), a key event for the initiation and maintenance of smooth muscle contraction.[1][2] By inhibiting ROCK, this compound prevents the inhibition of MLCP, leading to increased MLC20 dephosphorylation and subsequent smooth muscle relaxation.[1][2]
While a potent ROCK inhibitor, this compound also exhibits inhibitory activity against other kinases, including cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA).[4][5] This broader specificity should be considered when interpreting experimental results. A more specific ROCK inhibitor, HA-1077 (Fasudil), is a close analog of this compound.[1][2]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory and relaxant effects of this compound.
| Parameter | Value | Target/System | Reference |
| Ki (Inhibition Constant) | 1.4 µM | cGMP-dependent protein kinase (PKG) | [4] |
| 2.3 µM | cAMP-dependent protein kinase (PKA) | [4] | |
| IC50 (Half maximal Inhibitory Concentration) | 4 µM | cGMP-dependent protein kinase (PKG) | [5] |
| 8 µM | cAMP-dependent protein kinase (PKA) | [5] | |
| 12 µM | Protein Kinase C (PKC) | [5] | |
| 240 µM | Myosin Light Chain Kinase (MLCK) | [5] | |
| ED50 (Half maximal Effective Dose) | Similar values for various agonists | Rabbit Aortic Strips | [4] |
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study smooth muscle relaxation.
Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings
This protocol is designed to assess the vasorelaxant effects of this compound on pre-contracted arterial smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
This compound stock solution
-
Isometric force transducer and data acquisition system
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved animal care protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to check for viability.
-
Once a stable contraction is achieved, wash the rings to return to baseline tension.
-
-
Induction of Contraction and this compound Application:
-
Induce a stable, submaximal contraction with an agonist (e.g., phenylephrine at its EC70-80 concentration).
-
Once the contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Allow the tissue to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve and calculate the EC50 value for this compound.
-
Protocol 2: Western Blot Analysis of Myosin Light Chain Phosphorylation
This protocol allows for the direct assessment of the phosphorylation status of MLC20 in smooth muscle tissue or cells following treatment with this compound.
Materials:
-
Smooth muscle tissue or cultured smooth muscle cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat smooth muscle tissue strips or cultured cells with the desired concentrations of agonist and/or this compound for a specified time.
-
Immediately freeze the tissue in liquid nitrogen or place cultured cells on ice.
-
Homogenize the tissue or lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC20 for normalization.
-
Quantify the band intensities using densitometry software.
-
Express the level of MLC20 phosphorylation as the ratio of phospho-MLC20 to total MLC20.
-
Protocol 3: Permeabilized Smooth Muscle Fiber Assay
This protocol allows for the study of the direct effects of this compound on the contractile apparatus, bypassing membrane receptors and upstream signaling events.
Materials:
-
Smooth muscle tissue (e.g., taenia coli, vascular strips)
-
Permeabilization solution (e.g., containing Triton X-100 or β-escin)
-
Relaxing solution (low Ca2+) and contracting solution (high Ca2+) with varying concentrations of free Ca2+
-
This compound
-
Force transducer and setup for single fiber mechanics
Procedure:
-
Fiber Preparation and Permeabilization:
-
Dissect a small bundle of smooth muscle fibers and mount it between a force transducer and a length controller.
-
Permeabilize the muscle fibers by incubating them in a relaxing solution containing a permeabilizing agent (e.g., 0.1% Triton X-100 for 30 minutes). This process removes the integrity of the cell membrane, allowing for direct access to the intracellular environment.
-
-
Experimental Procedure:
-
After permeabilization, wash the fibers with a relaxing solution to remove the detergent.
-
To assess the effect of this compound on Ca2+-sensitization, first induce a contraction by placing the fiber in a solution with a submaximal free Ca2+ concentration.
-
Once a stable contraction is achieved, add a RhoA activator (e.g., GTPγS) to induce Ca2+-sensitization, which will manifest as a further increase in force.
-
Introduce this compound at various concentrations to the contracting solution containing the RhoA activator.
-
-
Data Recording and Analysis:
-
Record the force generated by the fiber throughout the experiment.
-
Measure the reduction in force caused by this compound in the presence of the RhoA activator.
-
This will provide a direct measure of this compound's ability to inhibit the Ca2+-sensitizing effect of the RhoA/ROCK pathway on the contractile proteins.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the intricate mechanisms of smooth muscle relaxation. Its primary action as a ROCK inhibitor provides a means to explore the role of the RhoA/ROCK pathway in various physiological and pathological conditions. The protocols outlined in this document provide a solid foundation for researchers to effectively utilize this compound in their studies of smooth muscle function. Careful consideration of its kinase selectivity and appropriate experimental design are crucial for obtaining robust and interpretable results.
References
- 1. protein.bio.msu.ru [protein.bio.msu.ru]
- 2. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
Troubleshooting & Optimization
Technical Support Center: HA-100 Stability and Storage
Welcome to the technical support center for HA-100, a potent inhibitor of protein kinase A (PKA), protein kinase C (PKC), and cGMP-dependent protein kinase (PKG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound dihydrochloride powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to three years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term stability, where they can be viable for up to one year. For short-term use, aliquots can be stored at -20°C for up to one month.
Q3: Can I store this compound stock solutions at 4°C?
A3: While short-term storage of diluted working solutions in aqueous buffers at 4°C for immediate use may be possible, it is generally not recommended to store DMSO stock solutions at 4°C for extended periods, as this may lead to precipitation and degradation.
Q4: Is this compound stable in aqueous solutions like PBS or cell culture media?
A4: The stability of this compound in aqueous solutions is limited. It is advisable to prepare fresh dilutions from the DMSO stock solution for each experiment. If temporary storage of a working solution is necessary, it should be kept on ice and used within the same day. Prolonged storage in aqueous buffers can lead to hydrolysis and loss of inhibitory activity.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent experimental results.
Possible Causes:
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.5% to maintain solubility and minimize solvent-induced cytotoxicity.
-
Interaction with Media Components: Certain components in complex media, such as proteins or salts, can interact with this compound and cause it to precipitate, especially at higher concentrations.
-
pH of the Medium: The solubility of this compound can be pH-dependent.
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your experimental setup is as low as possible.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in a serum-free medium before adding it to your final culture volume.
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before preparing working solutions.
-
Test Different Media Formulations: If precipitation persists, consider testing the solubility of this compound in different basal media.
Issue 2: Lack of Expected Inhibitory Effect
Symptoms:
-
No significant decrease in the phosphorylation of target proteins (downstream of PKA, PKC, or PKG).
-
No observable phenotypic changes in cells that are expected to be sensitive to this compound.
Possible Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the degradation of this compound.
-
Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit the target kinases in your specific cell line or experimental system.
-
Cell Line Specificity: The expression levels and activity of PKA, PKC, and PKG can vary significantly between different cell lines.
-
High Cell Density: Overly confluent cell cultures may exhibit altered signaling pathways and may be less responsive to inhibitors.
Solutions:
-
Use Fresh Aliquots: Always use a fresh aliquot of the this compound stock solution for your experiments.
-
Perform a Dose-Response Experiment: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions by testing a range of this compound concentrations.
-
Verify Target Expression: Confirm the expression and activity of the target kinases (PKA, PKC, PKG) in your cell line.
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and at an appropriate confluency when treated with the inhibitor.
Issue 3: Off-Target Effects or Cellular Toxicity
Symptoms:
-
Unexpected changes in cell morphology, viability, or signaling pathways not directly related to PKA, PKC, or PKG.
-
Cell death at concentrations where specific inhibition is expected.
Possible Causes:
-
Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases beyond its primary targets.
-
Compound Impurities: The purity of the this compound compound can affect experimental outcomes.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Solutions:
-
Use the Lowest Effective Concentration: Based on your dose-response experiments, use the lowest concentration of this compound that gives the desired inhibitory effect.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO alone) to account for any effects of the solvent.
-
Source High-Purity Compound: Ensure that the this compound used is of high purity.
-
Consider Alternative Inhibitors: If off-target effects are a concern, consider using other, more specific inhibitors for your target kinases to validate your findings.
Data Presentation
Table 1: this compound Dihydrochloride Stability and Storage Conditions
| Form | Storage Temperature (°C) | Shelf Life | Notes |
| Powder | -20 | Up to 3 years | Store in a dry, dark place. |
| In DMSO | -80 | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20 | Up to 1 month | For short-term storage. |
Table 2: this compound Dihydrochloride Solubility
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~20 | ~57.1 |
| Water | ~70 | ~200 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound dihydrochloride powder vial to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 20 mg/mL).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use experiments.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based Kinase Inhibition Assay
-
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulant for the kinase pathway of interest (e.g., forskolin for PKA, PMA for PKC)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., phospho-specific and total protein antibodies for a downstream target)
-
-
Procedure:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist for a specified time to activate the kinase pathway of interest.
-
After stimulation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target protein by Western blotting using phospho-specific and total protein antibodies.
-
Mandatory Visualizations
Caption: Inhibition of PKA, PKC, and PKG signaling pathways by this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
Potential off-target effects of HA-100.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of HA-100, a known inhibitor of Protein Kinase A (PKA), Protein Kinase C (PKC), cGMP-dependent Protein Kinase (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK).
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a protein kinase inhibitor known to target several kinases with varying potencies. Its primary targets include cGMP-dependent protein kinase (PKG), cAMP-dependent protein kinase (PKA), and protein kinase C (PKC).[1][2][3] It is also recognized as a ROCK inhibitor.[1][2]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects refer to the modulation of cellular proteins other than the intended therapeutic or experimental target. With kinase inhibitors like this compound, this can occur due to the conserved nature of the ATP-binding pocket across the kinome. These unintended interactions can lead to misinterpretation of experimental results, unexpected phenotypes, and potential cellular toxicity.
Q3: I am observing a phenotype in my cells that is not consistent with the inhibition of PKA, PKC, PKG, or ROCK. Could this be an off-target effect of this compound?
A3: Yes, an unexpected phenotype is a common indicator of potential off-target effects. While this compound has established primary targets, it may inhibit other kinases or cellular proteins, particularly at higher concentrations. It is crucial to validate that the observed phenotype is a direct result of the inhibition of the intended target.
Q4: How can I minimize the risk of off-target effects in my experiments with this compound?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use a structurally different inhibitor: Compare the effects of this compound with another inhibitor that targets the same primary pathway but has a different chemical structure. Consistent results between the two inhibitors strengthen the evidence for an on-target effect.
-
Perform rescue experiments: If possible, overexpress a constitutively active form of the target kinase to see if it reverses the effect of this compound.
Q5: Are there any known off-target kinases for this compound beyond PKA, PKC, PKG, and ROCK?
A5: Publicly available comprehensive kinome-wide selectivity data for this compound is limited. The compound is known to inhibit Myosin Light Chain Kinase (MLCK) at higher concentrations.[1][2] Without a broad kinase screen, other potential off-target interactions cannot be ruled out. Researchers are encouraged to perform their own selectivity profiling for their specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High Cell Toxicity or Unexpected Cell Death | 1. Off-target inhibition of essential kinases. 2. Solvent toxicity (e.g., DMSO). 3. Compound precipitation in media. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 for toxicity. Compare this to the IC50 for on-target inhibition. 2. Ensure the final solvent concentration is non-toxic to your cell line (typically <0.1% for DMSO). 3. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh stock solution or using a different solvent. |
| Inconsistent or No Observable Phenotype | 1. Insufficient inhibitor concentration. 2. Low expression or activity of the target kinase in the cell line. 3. Compound degradation. | 1. Conduct a dose-response experiment to determine the optimal concentration. 2. Confirm the expression and activity of the target kinase (PKA, PKC, PKG, or ROCK) in your cell model using techniques like Western blot or specific activity assays. 3. Prepare fresh stock solutions of this compound regularly and store them appropriately. |
| Paradoxical Pathway Activation | Feedback loops in the signaling network. | 1. Perform a time-course experiment to analyze the phosphorylation status of downstream effectors at different time points after this compound treatment. 2. Investigate potential crosstalk between the target pathway and other signaling cascades in your experimental system. |
Quantitative Data on Off-Target Effects
| Target Kinase | IC50 (µM) | Ki (µM) | Notes |
| cGMP-dependent Protein Kinase (PKG) | 4[1][2][3] | - | Primary Target |
| cAMP-dependent Protein Kinase (PKA) | 8[1][2][3] | - | Primary Target |
| Protein Kinase C (PKC) | 12[1][2][3] | 6.5[1][2] | Primary Target. Competitive with respect to ATP. |
| Myosin Light Chain Kinase (MLCK) | 240[1][2] | 61[1][2] | Known Off-Target. Competitive with respect to ATP. |
| Rho-associated kinase (ROCK) | Not specified | Not specified | Known Target Family |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using Western Blot
This protocol allows for the assessment of on-target pathway inhibition and can help differentiate from potential off-target effects by examining downstream signaling.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of downstream targets of PKA (e.g., p-CREB/CREB), PKC (e.g., p-MARCKS/MARCKS), or ROCK (e.g., p-MYPT1/MYPT1). Incubate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of a known downstream target is indicative of on-target activity.
Protocol 2: Kinome-Wide Selectivity Profiling
To definitively identify potential off-target effects, it is recommended to perform a kinase selectivity screen. This is typically done through specialized contract research organizations (CROs).
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to the CRO.
-
Kinase Panel Screening: The compound is screened against a large panel of purified, active kinases (e.g., >400 kinases). The assay format is typically a radiometric, fluorescence-based, or binding assay that measures the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase in the panel. Potent off-target interactions are identified as those kinases that show significant inhibition.
-
Follow-up: For any identified off-target "hits," it is advisable to perform follow-up dose-response experiments to determine the IC50 for these kinases.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Optimizing HA-100 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing HA-100 incubation time for various experimental applications. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in my research?
This compound is a potent, cell-permeable small molecule that functions as a protein kinase inhibitor. It is widely recognized for its role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, which is crucial for improving the survival of dissociated human pluripotent stem cells (hPSCs) in culture.[1] Its primary applications include:
-
Improving cell survival: this compound is commonly used to enhance the survival of single-cell suspensions of hPSCs, particularly after cryopreservation or passaging, by inhibiting apoptosis (anoikis).[1][2]
-
Enhancing cloning efficiency: By promoting cell survival, this compound increases the efficiency of generating clonal populations from single cells.[1]
-
Facilitating stem cell culture: It is often included in stem cell culture media to maintain cell viability and support routine passaging.[1]
Beyond its role as a ROCK inhibitor, this compound also inhibits other protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent protein kinase (PKG).[3]
Q2: What is the recommended starting incubation time for this compound in stem cell culture?
For applications related to improving the survival of dissociated stem cells, a short-term incubation is generally recommended. A common starting point is a 12 to 24-hour incubation period with this compound immediately following thawing or passaging of the cells.[4] Continuous, long-term exposure is generally not advised as it can lead to undesirable morphological changes and may inhibit proliferation.[4]
Q3: Can I use this compound for applications other than stem cell culture?
Yes, given its inhibitory activity against PKA, PKC, and PKG, this compound can be used in a variety of signaling pathway studies. However, the optimal incubation time for these applications will be highly dependent on the specific cell type, the biological process being investigated, and the desired experimental outcome. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific model system.
Troubleshooting Guide: Optimizing this compound Incubation
This guide provides solutions to common problems encountered when using this compound, with a focus on optimizing incubation time.
| Problem | Potential Cause | Recommended Solution |
| Low cell viability after this compound treatment. | 1. Incubation time is too long: Prolonged exposure can be toxic to some cell types. 2. This compound concentration is too high: Excessive concentration can lead to off-target effects and cytotoxicity. 3. Suboptimal cell health: The initial health of the cells can impact their response to the inhibitor. | 1. Reduce incubation time: For stem cell survival, a 12-24 hour treatment is often sufficient.[4] For other applications, perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal duration. 2. Perform a dose-response curve: Titrate the concentration of this compound to find the lowest effective concentration for your desired effect. 3. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Unexpected or inconsistent experimental results. | 1. Off-target effects: this compound inhibits multiple kinases (PKA, PKC, PKG, ROCK). The observed phenotype may be due to inhibition of an unintended target.[5][6][7] 2. Incorrect incubation time: The incubation time may not be optimal to observe the desired on-target effect. | 1. Use a more specific inhibitor: If available, use a more selective inhibitor for your target of interest to confirm the phenotype. 2. Perform genetic validation: Use techniques like siRNA or CRISPR to knockdown the target kinase and see if it recapitulates the inhibitor's effect.[5] 3. Optimize incubation time: Conduct a time-course experiment to ensure you are observing the primary, on-target effect. |
| No observable effect of this compound. | 1. Incubation time is too short: The inhibitor may not have had enough time to exert its effect. 2. This compound concentration is too low: The concentration may be below the effective dose for your cell type. 3. Inhibitor degradation: Improper storage or handling can lead to loss of activity. | 1. Increase incubation time: Extend the incubation period based on the known kinetics of the signaling pathway you are studying. 2. Increase this compound concentration: Refer to the IC50 values in the data table below and consider increasing the concentration. 3. Use a fresh stock of this compound: Ensure proper storage at -20°C and avoid repeated freeze-thaw cycles. |
| Changes in cell morphology. | Prolonged ROCK inhibition: Continuous exposure to ROCK inhibitors like this compound can alter cell morphology and adhesion.[4] | Limit incubation time: For stem cell applications, remove this compound from the culture medium after the initial 12-24 hour survival-promoting period.[4] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary kinase targets. This information is crucial for determining the appropriate concentration range for your experiments.
| Target Kinase | IC50 Value (µM) | Reference |
| cGMP-dependent protein kinase (PKG) | 4 | [3] |
| cAMP-dependent protein kinase (PKA) | 8 | [3] |
| Protein Kinase C (PKC) | 12 | [3] |
| Myosin Light Chain Kinase (MLCK) | 240 | [3] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol 1: Improving Post-Thaw Survival of Human Pluripotent Stem Cells (hPSCs) with this compound
This protocol describes the use of this compound to enhance the viability of hPSCs after cryopreservation.
Materials:
-
Cryopreserved hPSCs
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Complete culture medium for hPSCs (e.g., mTeSR™1)
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Cell culture-treated plates
-
Water bath at 37°C
-
Sterile centrifuge tubes
Procedure:
-
Pre-warm the complete culture medium to 37°C.
-
Rapidly thaw the cryovial of hPSCs in a 37°C water bath until a small ice crystal remains.
-
Transfer the cells to a sterile centrifuge tube containing 5 mL of pre-warmed medium.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium supplemented with this compound at a final concentration of 10 µM.
-
Plate the cell suspension onto the prepared culture plates.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with fresh, pre-warmed medium that does not contain this compound.
-
Continue with your standard cell culture protocol, changing the medium daily.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: Protein Kinase A (PKA) Signaling Pathway Inhibition by this compound.
Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. Stem Cell Culture Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: HA-100 Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize HA-100 cytotoxicity in their cell culture experiments.
Troubleshooting Guide
Researchers may encounter issues with cell viability when using this compound. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Expected Active Concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO, but this is cell-line dependent). - Run a solvent-only control to determine the tolerance of your specific cell line. |
| Incorrect this compound Concentration: The concentration of this compound may be too high for the specific cell line. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. - Start with a low concentration (e.g., 1-10 µM) and titrate up to the desired effective concentration. | |
| Prolonged Incubation Time: Continuous exposure to this compound, even at lower concentrations, can lead to cytotoxicity over time. | - Optimize the incubation time. Short-term treatments (e.g., 24 hours) may be sufficient to observe the desired effect without significant cell death.[1] - Consider a washout experiment where this compound is removed after a specific period, and cell viability is assessed at later time points. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to ROCK inhibitors. | - Consult literature for reported IC50 values of this compound or similar ROCK inhibitors in your cell line of interest. - If your cell line is known to be sensitive, consider using a lower concentration range or alternative ROCK inhibitors. | |
| Inconsistent or Non-Reproducible Cell Viability Results | Compound Degradation: this compound may be unstable in solution over time, especially when diluted in culture medium. | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Avoid storing diluted this compound in culture medium for extended periods. |
| Variations in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results in viability assays. | - Ensure a homogenous cell suspension before seeding. - Use a consistent and accurate method for cell counting. | |
| Serum Effects: Components in fetal bovine serum (FBS) can interact with this compound or influence cell sensitivity. | - Consider reducing the serum concentration or using serum-free media after initial cell attachment. - If serum starvation is used to synchronize cells, be aware that this can also induce apoptosis in some cell lines.[2][3] | |
| Unexpected Morphological Changes | Actin Cytoskeleton Disruption: As a ROCK inhibitor, this compound disrupts the actin cytoskeleton, which can lead to changes in cell shape, adhesion, and spreading.[4][5][6] | - These morphological changes are an expected on-target effect of ROCK inhibition. - Document these changes as part of your experimental observations. - If these changes interfere with downstream assays, consider reducing the this compound concentration or incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity?
A1: this compound, a Rho-kinase (ROCK) inhibitor, primarily induces cytotoxicity through the induction of apoptosis.[7][8] By inhibiting ROCK, this compound disrupts the actin cytoskeleton, which can lead to cell detachment (anoikis) and activation of the intrinsic apoptotic pathway.[5][9] This involves the activation of caspases, such as caspase-3, leading to programmed cell death.[7][10]
Q2: How can I determine the optimal non-toxic concentration of this compound for my specific cell line?
A2: The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a fixed period (e.g., 24 or 48 hours) and then assessing cell viability using an MTT, WST-8, or similar assay. The resulting dose-response curve will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that provides the desired biological effect with minimal cytotoxicity.
Q3: Can I use any protective agents to minimize this compound cytotoxicity?
A3: Yes, co-treatment with antioxidants may help mitigate this compound-induced cytotoxicity, as ROCK inhibition can be associated with oxidative stress. Potential protective agents include N-acetylcysteine (NAC) or Vitamin E. However, the effectiveness of these agents is cell-type dependent and requires empirical validation. It is recommended to perform a preliminary experiment to determine the optimal concentration of the protective agent itself before combining it with this compound.
Q4: Does serum starvation affect this compound cytotoxicity?
A4: Serum starvation is often used to synchronize cells in the cell cycle, which can be beneficial for certain experiments.[11] However, prolonged serum deprivation can itself induce apoptosis and stress responses in some cell lines, potentially sensitizing them to the cytotoxic effects of this compound.[2][3][12] If you need to serum starve your cells, it is crucial to optimize the starvation period and to include appropriate controls to distinguish between starvation-induced and this compound-induced cell death.
Q5: What are the expected morphological changes in cells treated with this compound?
A5: As a ROCK inhibitor, this compound is expected to cause significant changes in cell morphology due to its effects on the actin cytoskeleton.[4][13] Common observations include cell rounding, reduced stress fiber formation, and altered cell adhesion.[6] While these changes can be indicative of the compound's on-target activity, at higher concentrations or with prolonged exposure, they can precede apoptotic blebbing and cell death.[9]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound (also known as Fasudil or HA-1077) can vary significantly between different cell lines. The following table provides a summary of reported IC50 values for cytotoxicity.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| T24 | Urothelial | 48 | ~50 | [14] |
| UM-UC-3 | Urothelial | 48 | ~75 | [14] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell viability assay used and the passage number of the cells. It is always recommended to determine the IC50 empirically in your own experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the dose-dependent cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Plate reader
Procedure:
-
Cell Lysis: After treatment with this compound, harvest both adherent and floating cells. Lyse the cells according to the manufacturer's protocol for your chosen lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Substrate Addition: Add the caspase-3 substrate and assay buffer to each well according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for pNA) or fluorescence (for AMC) using a plate reader.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the untreated control cells.
Visualizations
Caption: Troubleshooting workflow for addressing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum starvation-induces down-regulation of Bcl-2/Bax confers apoptosis in tongue coating-related cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of serum starvation on radiosensitivity, proliferation and apoptosis in four human tumor cell lines with different p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ROCK Inhibitor (Y27632) Increases Apoptosis and Disrupts the Actin Cortical Mat in Embryonic Avian Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Rho/ROCK pathway reduces apoptosis during transplantation of embryonic stem cell-derived neural precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-Passage rock inhibition induces cytoskeletal aberrations and apoptosis in Human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HA-100 (Hyaluronic Acid)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of Hyaluronic Acid (HA) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of their HA-based formulations.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Viscosity of HA Solution
If you observe a significant and unexpected drop in the viscosity of your aqueous HA solution, consult the following troubleshooting workflow.
Issue 2: Inconsistent Results in Degradation Studies
For researchers conducting planned degradation studies, inconsistent results can be a major challenge. This guide helps identify potential sources of variability.
-
Substrate Inconsistency : Ensure the source, molecular weight, and polydispersity of the initial HA material are consistent across all experiments.
-
Reagent Stability : Prepare fresh degradation-inducing reagents (e.g., acids, bases, enzymes, free-radical generators) for each experiment. The potency of these reagents can change over time.
-
Environmental Control : Tightly control environmental parameters such as temperature, pH, and light exposure, as they are critical factors in HA degradation.[1][2]
-
Sampling and Quenching : Standardize the sampling procedure and the method used to stop the degradation reaction (quenching) to ensure that all samples are comparable.
-
Analytical Method Validation : Validate the analytical method used to measure degradation (e.g., SEC-MALLS, viscometry). Ensure it is sensitive and reproducible for your specific HA concentration and molecular weight range.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HA degradation in an aqueous solution?
A1: Hyaluronic Acid can degrade through several pathways:
-
Enzymatic Degradation : Primarily mediated by hyaluronidases, which cleave the β(1→4) glycosidic bonds.[3]
-
Acid-Catalyzed Hydrolysis : Occurs at low pH (<4.0) and involves the random cleavage of glycosidic bonds.[1][2]
-
Alkaline Degradation : At high pH (>8.0), a β-elimination reaction can occur, leading to chain scission.[1]
-
Oxidative Degradation : Reactive Oxygen Species (ROS), such as hydroxyl radicals, can break down the HA polymer. This can be initiated by agents like hydrogen peroxide, often in the presence of metal ions like Cu²⁺.[4][5][6]
-
Physical Degradation : Physical stresses like high temperature, UV radiation, and ultrasonication can also lead to the breakdown of HA chains.[1][7][8]
Q2: How does temperature affect the stability of HA solutions?
A2: Temperature is a critical factor. High temperatures accelerate the rate of both hydrolytic and thermal degradation, leading to a reduction in molecular weight and viscosity.[1][9] For long-term stability, aqueous solutions of HA should be stored at refrigerated temperatures, typically between 2°C and 10°C.[1] Storing unprotected solutions at room temperature can lead to a significant decrease in molecular weight over a couple of months, a process that is much slower at refrigerator temperatures.[10]
Q3: What is the optimal pH range for storing aqueous HA solutions?
A3: The most stable pH range for HA in aqueous solution is from pH 5.0 to 7.0.[1] Deviating significantly from this range can induce degradation. Strongly acidic conditions (pH < 4.0) promote acid-catalyzed hydrolysis, while alkaline environments (pH > 8.0) can lead to degradation via β-elimination.[1]
Q4: My HA solution will not be used in a sterile application. How can I prevent microbial degradation?
A4: If sterility is not a requirement, the addition of a suitable preservative, such as sodium azide, can prevent microbial growth. However, if the solution is for medical or cosmetic use where such preservatives are not ideal, strict aseptic preparation and handling techniques are crucial, along with refrigerated storage to slow down the growth of any potential contaminants.[10] A study showed that without preservatives, the molecular weight of HA solutions decreased significantly over two months at room temperature due to microbial action.[10]
Q5: Which analytical techniques are best for monitoring HA degradation?
A5: The choice of technique depends on the specific information required.
-
Size-Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS) is the gold standard for determining absolute molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn), providing a detailed view of the degradation process.[2][6][11]
-
Viscometry provides information on the rheological properties of the solution. A decrease in viscosity is a direct indicator of a reduction in the average molecular weight of the polymer.[12]
-
Spectroscopic Methods (FT-IR, CD, UV-Vis) can be used to confirm that the primary chemical structure of the HA disaccharide unit remains intact during degradation, even as the polymer chain is cleaved.[6][8]
Data Presentation
Table 1: Effect of Storage Temperature on HA Molecular Weight
This table summarizes the percentage decrease in the weight average molecular weight (Mw) of different HA samples stored in aqueous solution for two months without microbial preservatives.
| Initial Mw (kDa) | Storage Condition | % Decrease in Mw after 2 Months |
| 14.3 | Room Temperature | 90% |
| 14.3 | Refrigerator Temperature | 5.6% |
| 267.2 | Room Temperature | 95% |
| 267.2 | Refrigerator Temperature | 6.2% |
| 1160.6 | Room Temperature | 71% |
| 1160.6 | Refrigerator Temperature | 7.7% |
| Data adapted from a long-term degradation study.[10] |
Table 2: Factors Influencing HA Stability in Aqueous Solution
| Factor | Optimal Condition | Consequence of Deviation |
| Temperature | 2°C - 10°C | Increased temperature accelerates hydrolysis and thermal degradation.[1][9] |
| pH | 5.0 - 7.0 | pH < 4.0 leads to acid hydrolysis; pH > 8.0 leads to β-elimination.[1] |
| Light | Store in the dark | UV radiation exposure can cause photodegradation by breaking glycosidic bonds.[1][7] |
| Microorganisms | Sterile or preserved | Microbial enzymes can rapidly depolymerize HA.[10] |
| Oxygen/Metals | Minimize exposure | Reactive oxygen species, especially in the presence of metal ions like Cu²⁺, cause oxidative degradation.[4][6] |
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Hydrolysis of HA
This protocol describes a general method to study the degradation of HA under acidic conditions.
Objective: To determine the rate of HA degradation at a specific acidic pH and temperature.
Materials:
-
High-molecular-weight Hyaluronic Acid
-
Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
-
Thermostatically controlled water bath
-
SEC-MALLS system
-
0.22 µm syringe filters
Methodology:
-
Solution Preparation: Dissolve a known concentration of HA in deionized water overnight at 4°C to ensure full hydration.
-
Initiation of Hydrolysis:
-
Bring the HA solution to the desired reaction temperature (e.g., 60°C or 80°C) in a water bath.[2]
-
Add a pre-heated, specific volume of HCl solution to the HA solution to achieve the target final pH (e.g., pH 1). Stir gently to mix.
-
Start a timer immediately. This is t=0.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a stoichiometric amount of NaOH to quench the hydrolysis reaction.
-
-
Analysis:
-
Filter the quenched samples through a 0.22 µm filter.
-
Analyze each sample using a SEC-MALLS system to determine the weight average molecular weight (Mw). The mobile phase should be an appropriate buffer (e.g., 0.15 M NaCl).[4]
-
-
Data Processing:
References
- 1. guanjiebio.com [guanjiebio.com]
- 2. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uef.sav.sk [uef.sav.sk]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Degradation of High-Molecular-Weight Hyaluronic Acid by a Combination of Ultrasound, Hydrogen Peroxide, and Copper Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of hyaluronic acid: EPR and size exclusion chromatography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-term degradation study of hyaluronic acid in aqueous solutions without protection against microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. Methods for isolating and analyzing physiological hyaluronan: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Investigational Agent HA-100
Disclaimer: The investigational agent "HA-100" is used here as a placeholder for a hypothetical therapeutic agent. The following troubleshooting guides and FAQs are based on general principles of drug resistance observed in long-term studies of various therapeutic agents and are intended to provide a framework for addressing resistance in your own research.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term in vitro cell line studies. What are the potential general mechanisms of acquired resistance?
A1: Acquired resistance to therapeutic agents in long-term studies can arise from several well-documented mechanisms. These can be broadly categorized as:
-
Target Alterations: Mutations or modifications in the drug's molecular target can prevent the drug from binding effectively.
-
Increased Drug Efflux: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][2]
-
Drug Inactivation: Cells may develop mechanisms to metabolize or otherwise inactivate the drug.
-
Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.[3][4]
-
Changes in the Tumor Microenvironment: The environment surrounding the cells, including stromal cells and the extracellular matrix, can contribute to drug resistance.[3][4]
-
Epithelial-Mesenchymal Transition (EMT): A process where epithelial cells gain migratory and invasive properties, which has been linked to drug resistance.[3]
Q2: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell lines?
A2: A systematic approach is recommended to elucidate the resistance mechanism. Consider the following experimental workflow:
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating and addressing this compound resistance.
Q3: What are some initial strategies we can explore to overcome this compound resistance in our experimental models?
A3: Several strategies have proven effective in overcoming resistance to various therapeutic agents and may be applicable to this compound:
-
Combination Therapy: Combining this compound with another agent that targets a different pathway can prevent the development of resistance.[1][3] For example, if resistance is due to increased drug efflux, combining this compound with an efflux pump inhibitor could restore sensitivity.[1]
-
Targeted Protein Degradation: This approach uses molecules to induce the degradation of the target protein rather than just inhibiting it.[4]
-
Novel Drug Delivery Systems: Nanoparticle-based delivery systems can sometimes bypass efflux pumps and deliver the drug directly to the cancer cells.[3]
-
Immunotherapy Combinations: Combining the targeted therapy with an immune checkpoint inhibitor could be a viable strategy, particularly in in vivo models.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in long-term cultures.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. | Consistent IC50 values across replicate cultures. |
| Mycoplasma contamination | Test for and eliminate mycoplasma contamination. | Restoration of predictable drug response. |
| Instability of this compound in culture medium | Prepare fresh drug dilutions for each experiment and assess drug stability over time at 37°C. | More reliable and reproducible IC50 measurements. |
Issue 2: this compound-resistant cells show cross-resistance to other unrelated drugs.
This phenomenon is known as multidrug resistance (MDR) and is often indicative of a general resistance mechanism.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Overexpression of efflux pumps (e.g., P-gp) | Perform a Western blot for common efflux pump proteins. Conduct a functional efflux assay using a fluorescent substrate like Rhodamine 123. | Increased protein levels of efflux pumps and increased fluorescence outside the cells in resistant lines. |
| Altered apoptosis pathways | Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) via Western blot. | Changes in the expression of apoptotic regulators in resistant cells. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed parental and this compound-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest and resuspend parental and this compound-resistant cells in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.
-
Efflux Induction: Wash the cells and resuspend them in a fresh medium with or without an efflux pump inhibitor (e.g., verapamil).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer.
-
Data Interpretation: A lower intracellular fluorescence in the resistant cells compared to the parental cells, which is reversible by an efflux pump inhibitor, indicates increased efflux activity.
Signaling Pathways
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: Potential mechanisms of action and resistance to this compound.
This generalized technical support center provides a starting point for researchers encountering resistance to a therapeutic agent in long-term studies. For more specific guidance, detailed molecular and cellular characterization of the resistant models is essential.
References
- 1. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
Unexpected phenotypic changes with HA-100 treatment.
Welcome to the technical support center for HA-100. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes that may arise during experiments with the protein kinase inhibitor this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a protein kinase inhibitor with primary targets including Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). It is also known to inhibit Myosin Light Chain Kinase (MLCK) and is used as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound is an isoquinoline sulfonamide derivative that acts as an ATP-competitive inhibitor for its target kinases.[4] By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate to their downstream substrates, thereby inhibiting their signaling pathways.
Q3: I am observing significant changes in cell morphology. Is this expected?
Yes, changes in cell morphology are a potential outcome of this compound treatment, primarily due to its inhibition of the ROCK pathway. Inhibition of ROCK can lead to alterations in the actin cytoskeleton, causing cells to adopt a more stellate appearance with long protrusions. This can also lead to the disassembly of stress fibers.
Q4: My cells are showing increased migration/invasion after treatment, which is the opposite of what I expected. Why might this be happening?
While ROCK inhibitors are often associated with reduced migration, the overall effect on cell migration and invasion can be cell-type and context-dependent. Inhibition of certain PKC isoforms has been linked to both pro- and anti-invasive effects.[5] It is also possible that off-target effects or the activation of compensatory signaling pathways are contributing to this unexpected phenotype.
Q5: I am seeing an increase in apoptosis at a low concentration of this compound, but a decrease at a higher concentration. Is this a known phenomenon?
Dose-dependent paradoxical effects have been observed with some kinase inhibitors. For example, the PKA inhibitor H89 has been shown to have different effects on cell survival and memory processes at different concentrations.[6] It is possible that this compound exhibits similar dose-dependent effects on apoptosis. A careful dose-response study is recommended to characterize this phenomenon in your specific cell system.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability
Question: I am observing a greater-than-expected decrease in cell viability, even at low concentrations of this compound. What could be the cause?
Answer:
-
Off-Target Effects: this compound, like many kinase inhibitors, can have off-target effects that may contribute to cytotoxicity.[7][8]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Induction of Apoptosis: Inhibition of PKA, PKC, and ROCK pathways can influence cell survival and may trigger apoptosis in certain cell types.
Issue 2: Altered Cell Cycle Profile
Question: My cell cycle analysis shows an unexpected arrest at a particular phase. What could be the reason?
Answer:
-
PKA/PKC/ROCK Pathway Involvement in Cell Cycle: The kinases targeted by this compound are involved in regulating cell cycle progression. Inhibition of these pathways can lead to cell cycle arrest at different checkpoints. For example, some quinazoline-sulfonamide derivatives have been shown to cause G2/M arrest.[9]
-
Dose and Time Dependence: The effect on the cell cycle can be dependent on the concentration of this compound and the duration of treatment. A time-course experiment can help elucidate the dynamics of cell cycle arrest.
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting inconsistent results between experiments. What are the potential sources of variability?
Answer:
-
Compound Stability: Ensure the stability of your this compound stock solution. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
-
Assay Conditions: Standardize all steps of your experimental protocol, including incubation times and reagent concentrations.
Data Presentation
Table 1: Inhibitory Potency of this compound Against Target Kinases
| Kinase | IC50 (µM) |
| cGMP-dependent Protein Kinase (PKG) | 4 |
| cAMP-dependent Protein Kinase (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Data compiled from multiple sources.[1][2][3][10][11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of this compound treated cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: this compound inhibits multiple signaling pathways.
Caption: Workflow for investigating unexpected phenotypes.
Caption: A decision tree for troubleshooting experiments.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential and limitations of PKA/ PKG inhibitors for platelet studies | Semantic Scholar [semanticscholar.org]
- 6. stemcell.com [stemcell.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 11. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on HA-100 activity in media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of HA-100, a potent protein kinase inhibitor. This resource focuses on the potential impact of serum on this compound's activity in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable protein kinase inhibitor. It is known to inhibit several kinases, including cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), protein kinase C (PKC), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] Its inhibitory activity is most potent against PKG, PKA, and PKC, with reported IC50 values in the low micromolar range.[1][2][3]
Q2: I'm observing a discrepancy between this compound's potency in my biochemical kinase assay versus my cell-based assay. What could be the cause?
This is a common observation when transitioning from a cell-free to a cellular environment.[5][6] A primary reason for this discrepancy is the presence of serum in the cell culture medium.[7] Serum proteins, such as albumin, can bind to small molecule inhibitors like this compound, reducing the effective concentration of the inhibitor available to interact with its intracellular targets.[8][9] Other factors could include poor cell permeability or compound instability in the culture medium.[5]
Q3: How does serum interfere with the activity of kinase inhibitors like this compound?
Serum contains a high concentration of proteins, most notably albumin. Small molecule inhibitors can bind to these proteins, a phenomenon known as plasma protein binding (PPB).[8] This binding is often reversible, but it sequesters the inhibitor, lowering its free concentration in the media. Only the unbound fraction of the inhibitor is available to diffuse across the cell membrane and interact with its target kinases. Consequently, a higher total concentration of the inhibitor is required in the presence of serum to achieve the same level of target inhibition as in a serum-free environment. This is often referred to as a "serum shift" in the IC50 value.[8]
Q4: Should I perform my this compound experiments in serum-free or serum-containing media?
The choice between serum-free and serum-containing media depends on the specific research question and the cell type.
-
Serum-free media: Using serum-free media can provide a more direct measure of this compound's potency on its target within the cell, as it eliminates the confounding factor of protein binding.[10] This is often preferred for initial mechanism-of-action studies.
-
Serum-containing media: For experiments that aim to mimic a more physiological environment or for long-term cell culture where serum is necessary for cell health, using serum-containing media is appropriate. However, it is crucial to be aware of the potential for serum to reduce the effective concentration of this compound and to design experiments accordingly.
Troubleshooting Guides
Problem 1: Reduced or No this compound Activity in Cell-Based Assays Compared to Biochemical Assays.
-
Possible Cause: Serum protein binding reducing the effective concentration of this compound.
-
Troubleshooting Steps:
-
Quantify the Serum Shift: Perform a dose-response experiment to determine the IC50 value of this compound in the presence and absence of your standard serum concentration. This will quantify the extent of the "serum shift."
-
Reduce Serum Concentration: If permissible for your cell line, try reducing the serum concentration in your culture medium. This will increase the free fraction of this compound.
-
Increase this compound Concentration: Based on the determined serum shift, you may need to increase the concentration of this compound used in your experiments with serum-containing media to achieve the desired level of target inhibition.
-
Serum Starvation: For short-term experiments, consider serum-starving your cells for a few hours before and during this compound treatment.[11][12] This can minimize the impact of serum proteins.
-
Problem 2: High Variability in Experimental Results with this compound.
-
Possible Cause: Inconsistent serum lots or improper this compound handling.
-
Troubleshooting Steps:
-
Use a Single Lot of Serum: Different lots of serum can have varying protein compositions, leading to variability in inhibitor binding. For a series of related experiments, it is best practice to use a single, pre-tested lot of serum.
-
Proper this compound Stock Preparation and Storage: Ensure that your this compound stock solution is prepared correctly in a suitable solvent (e.g., DMSO) and stored at the recommended temperature to prevent degradation.[1][3][4] For working solutions, it is often recommended to prepare them fresh.[1]
-
Consistent Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and overall culture conditions to minimize biological variability.
-
Quantitative Data Summary
The following table illustrates the concept of a "serum shift" in the IC50 value of a kinase inhibitor. Researchers can generate similar data for this compound in their specific cell line and serum conditions by following the provided experimental protocols.
| Assay Condition | This compound IC50 (µM) | Fold Shift |
| Biochemical Kinase Assay (Serum-Free) | [Insert experimentally determined value] | - |
| Cell-Based Assay (Serum-Free) | [Insert experimentally determined value] | [Calculate] |
| Cell-Based Assay (10% FBS) | [Insert experimentally determined value] | [Calculate] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to measure the effect of this compound on cell viability in the presence and absence of serum.
Materials:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS) and serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Media Change: For the serum-free condition, carefully aspirate the medium and replace it with 100 µL of serum-free medium. For the serum-containing condition, replace with fresh complete growth medium.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate medium (with or without serum). Add the diluted this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software.
Protocol 2: Assessing this compound Target Engagement via Western Blot for Phosphorylated Substrates
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of a downstream target of one of its target kinases (e.g., a ROCK substrate) in the presence and absence of serum.
Materials:
-
Cell line with a known target of a kinase inhibited by this compound
-
Complete growth medium and serum-free medium
-
This compound stock solution
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) in both serum-containing and serum-free media for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations under both serum conditions.
Visualizations
Caption: Impact of serum on this compound's intracellular activity.
Caption: Workflow for determining the serum shift of this compound.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for HA-100 Washout from Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of HA-100, a protein kinase and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, from cell cultures. Adhering to proper washout procedures is critical for accurately assessing the reversibility of this compound's effects and for subsequent downstream applications.
Troubleshooting Guides
Issue 1: Incomplete Washout of this compound Leading to Lingering Phenotypic Effects
Possible Cause: Insufficient number of washes or inadequate wash volume may result in residual this compound in the culture, continuing to affect cellular signaling. The lipophilic nature of small molecule inhibitors can also lead to their retention within cellular membranes.
Troubleshooting Steps:
-
Increase Wash Steps: Perform a minimum of three sequential washes with a suitable buffer. For particularly sensitive assays or cell types, increasing to four or five washes may be necessary.
-
Optimize Wash Volume: Use a generous volume for each wash, at least 10 times the volume of the culture medium being replaced. For a 6-well plate well containing 2 mL of medium, use at least 20 mL of wash solution for each step.
-
Incorporate Incubation Steps: After adding the wash solution, incubate the plate for 5-10 minutes at room temperature or 37°C before aspirating. This allows for the diffusion of intracellular this compound into the wash buffer.
-
Verify with a Functional Assay: To confirm complete washout, assess the activity of a downstream target of this compound, such as phosphorylated Myosin Light Chain (pMLC). A return to baseline levels of pMLC indicates effective removal of the inhibitor.
-
Consider Serum in Wash Buffer: For some cell lines, a low concentration of serum (e.g., 1-2%) in the wash buffer can help to sequester and remove hydrophobic compounds.
Issue 2: Cell Detachment or Loss During Washout Procedure
Possible Cause: Adherent cells can be sensitive to the mechanical stress of repeated washing, leading to detachment. The composition of the wash buffer can also impact cell adhesion.
Troubleshooting Steps:
-
Gentle Aspiration and Dispensing: When adding and removing wash solutions, pipette gently against the side of the culture vessel to avoid dislodging the cell monolayer.
-
Use of Appropriate Wash Buffer: While Phosphate Buffered Saline (PBS) is commonly used, some cell lines may benefit from washing with a complete culture medium (without this compound) to maintain a more physiological environment and support cell adhesion.
-
Pre-warm Wash Solutions: Ensure all wash solutions are pre-warmed to 37°C to prevent temperature shock to the cells, which can induce stress and detachment.[1]
-
Coat Cultureware: For weakly adherent cell lines, consider pre-coating the culture vessels with extracellular matrix proteins like poly-L-lysine, fibronectin, or laminin to enhance cell attachment.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard procedure for washing out this compound from adherent cell cultures?
A1: A general and effective protocol for washing out this compound from adherent cells involves a series of three washes. This procedure is designed to dilute and remove the inhibitor from both the culture medium and the intracellular environment. A study on the ROCK inhibitor Y-27632 demonstrated that three washes with PBS were effective for its removal from hair follicle stem cells.[3]
Q2: How can I be certain that the this compound has been completely removed?
A2: Complete removal can be verified through functional and analytical methods. Functionally, the reversal of the expected phenotypic changes (e.g., cell morphology) and the restoration of downstream signaling (e.g., pMLC levels) indicate successful washout. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the intracellular concentration of the small molecule inhibitor, providing a definitive measure of its removal.[4][5]
Q3: Is the effect of this compound reversible after washout?
A3: Yes, the effects of ROCK inhibitors like this compound are generally reversible. Studies have shown that cellular morphology and signaling pathways return to their basal state after the removal of the inhibitor. For instance, the morphological changes induced by the ROCK inhibitor Y-27632 in HeLa cells were observed to be reversible within 2 hours of its removal.[6]
Q4: What solution should I use for washing out this compound?
A4: The choice of wash solution can depend on the cell type and the specific experimental requirements. Sterile, pre-warmed (37°C) Phosphate Buffered Saline (PBS) is a common and effective choice. Alternatively, using a complete culture medium without this compound can help maintain cell viability and attachment during the washing process.
Q5: How long should I wait after washout before proceeding with my experiment?
A5: The time required for cellular signaling to return to baseline after this compound washout can vary depending on the cell type and the specific pathway being investigated. A recovery period of 2 to 24 hours is typically sufficient. It is recommended to perform a time-course experiment to determine the optimal recovery time for your specific experimental setup.
Data Presentation
Table 1: Quantitative Parameters for Small Molecule Inhibitor Washout
| Parameter | Recommendation | Rationale |
| Number of Washes | Minimum of 3 | Ensures sufficient dilution of the inhibitor. |
| Wash Volume | ≥ 10x culture volume | Maximizes the removal of the inhibitor in each step. |
| Incubation Time per Wash | 5-10 minutes | Allows for diffusion of the intracellular inhibitor into the wash buffer. |
| Wash Solution | Pre-warmed (37°C) PBS or complete medium | Maintains cell viability and prevents temperature shock. |
| Recovery Time Post-Washout | 2-24 hours | Allows for the restoration of normal cellular signaling pathways. |
Experimental Protocols
Protocol 1: Standard this compound Washout from Adherent Cell Cultures
Materials:
-
Pre-warmed (37°C) sterile PBS or complete culture medium.
-
Aspiration device.
-
Micropipettes and sterile tips.
Procedure:
-
Aspirate the this compound containing culture medium from the cells.
-
Gently add the pre-warmed wash solution (PBS or complete medium) to the side of the culture vessel.
-
Incubate the culture vessel at room temperature or 37°C for 5 minutes.
-
Carefully aspirate the wash solution.
-
Repeat steps 2-4 for a total of three washes.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
Incubate the cells for the desired recovery period (e.g., 2-24 hours) before proceeding with downstream analysis.
Protocol 2: Quantification of Intracellular this compound Concentration by HPLC
This protocol provides a method to analytically determine the efficiency of the washout procedure.
Materials:
-
Acetonitrile (MeCN) and Methanol (MeOH) (HPLC grade).
-
Cell scraper.
-
Microcentrifuge tubes.
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Following the washout protocol, wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 500 µL of an ice-cold extraction solvent (e.g., MeCN/MeOH, v/v = 1:1) to the cells.[4]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
Prepare a standard curve of known this compound concentrations.
-
Analyze the samples and standards by HPLC to determine the intracellular concentration of this compound.[5]
Mandatory Visualization
Caption: A generalized workflow for the washout of this compound from cell cultures.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Overview of the PKA and PKC signaling pathways inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 3. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
HA-100 Versus Fasudil: A Comparative Guide to ROCK Inhibition
For researchers in cellular signaling, neuroscience, and cancer biology, the selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is a critical tool. Among the available small molecule inhibitors, HA-100 and fasudil (also known as HA-1077) are two structurally related compounds from the isoquinolinesulfonamide family. This guide provides a detailed comparison of their performance as ROCK inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
Both this compound and fasudil are ATP-competitive inhibitors that target the kinase domain of ROCK. By blocking the binding of ATP, they prevent the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling pathway. The ROCK pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of this compound and fasudil have been characterized in numerous studies. The following table summarizes their reported IC50 and Ki values against ROCK isoforms and other related kinases.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Reference |
| This compound | ROCK (general) | Used as a ROCK inhibitor | - | [1] |
| cGMP-dependent protein kinase (PKG) | 4 | - | [1] | |
| cAMP-dependent protein kinase (PKA) | 8 | - | [1] | |
| Protein Kinase C (PKC) | 12 | 6.5 | [1] | |
| Myosin Light Chain Kinase (MLCK) | 240 | 61 | [1] | |
| Fasudil (HA-1077) | ROCK1 | - | 0.33 | [2] |
| ROCK2 | 0.158 | - | [2] | |
| PKA | 4.58 | 1.6 | [2][3] | |
| PKG | 1.65 | 1.6 | [2][3] | |
| PKC | 12.30 | 3.3 | [2][3] | |
| MLCK | - | 36 | [3] | |
| Hydroxyfasudil (metabolite of Fasudil) | ROCK1 | 0.73 | - | |
| ROCK2 | 0.72 | - |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. Lower values indicate higher potency.
From the data, it is evident that fasudil is a more potent inhibitor of ROCK2 than this compound is of the other kinases listed. Fasudil also exhibits inhibitory activity against other kinases such as PKA and PKC, albeit at higher concentrations.[2][3] Hydroxyfasudil, the active metabolite of fasudil, shows potent inhibition of both ROCK1 and ROCK2. While this compound is used as a ROCK inhibitor, specific IC50 or Ki values for its activity against ROCK isoforms are not as readily available in the literature, suggesting it may be less potent or less specific than fasudil for this target.
Experimental Protocols
The following is a representative protocol for an in vitro ROCK kinase assay, which can be used to determine the inhibitory activity of compounds like this compound and fasudil.
In Vitro ROCK Kinase Assay Protocol
This protocol is based on a common ELISA-based or radiometric assay format.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate: Myosin Phosphatase Targeting Subunit 1 (MYPT1) or a specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay or unlabeled ATP for ELISA)
-
Inhibitors: this compound and fasudil at various concentrations
-
96-well plates (e.g., streptavidin-coated for biotinylated substrate)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Detection antibody (e.g., anti-phospho-MYPT1 antibody for ELISA)
-
Secondary antibody conjugated to HRP (for ELISA)
-
TMB substrate (for ELISA)
-
Stop solution (e.g., 1 M H₂SO₄ for ELISA)
-
Microplate reader (scintillation counter for radiometric assay or spectrophotometer for ELISA)
Procedure:
-
Coating the Plate (for ELISA): Coat the wells of a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1) overnight at 4°C. Wash the wells three times with wash buffer.
-
Kinase Reaction:
-
Add 50 µL of kinase buffer to each well.
-
Add 10 µL of the inhibitor (this compound or fasudil) at the desired concentration or vehicle control (e.g., DMSO).
-
Add 20 µL of the ROCK enzyme to each well.
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Stop the reaction by adding EDTA to chelate Mg²⁺ or by washing the plate.
-
Detection (for ELISA):
-
Add 100 µL of the primary antibody (e.g., anti-phospho-MYPT1) to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the central role of ROCK in cellular signaling and the workflow for its inhibition studies, the following diagrams are provided.
Conclusion
Both this compound and fasudil are valuable tools for studying ROCK signaling. Fasudil and its active metabolite, hydroxyfasudil, demonstrate more potent and specific inhibition of ROCK isoforms compared to the broader kinase inhibition profile of this compound. For studies requiring high potency and selectivity for ROCK, fasudil or hydroxyfasudil would be the preferred choice. This compound may be useful in contexts where broader kinase inhibition is desired or as a less potent control. The selection between these two inhibitors should be guided by the specific experimental goals and the desired level of selectivity.
References
Validating the Inhibitory Effect of HA-100 on Protein Kinase A: A Comparative Guide
This guide provides a comprehensive comparison of HA-100 with other common Protein Kinase A (PKA) inhibitors, namely H-89 and KT-5720. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance through supporting experimental data and detailed protocols.
Comparative Analysis of PKA Inhibitors
This compound is a potent inhibitor of several protein kinases, including PKA.[1][2][3][4][5] Its efficacy is often compared with other well-established PKA inhibitors such as H-89 and KT-5720. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against PKA and other kinases, providing insight into their potency and selectivity.
| Inhibitor | PKA IC50 | Other Kinases Inhibited (IC50) |
| This compound | 8 µM[1][2][6][7] | PKG (4 µM), PKC (12 µM), MLC-kinase (240 µM)[1][2][6][7] |
| H-89 | ~48-50 nM[8][9][10] | PKG (~500 nM), PKCμ (~500 nM), S6K1 (80 nM), MSK1 (120 nM), ROCK2 (270 nM)[8][11][12] |
| KT-5720 | 56 nM - 3.3 µM (ATP dependent)[13][14][15] | Phosphorylase Kinase (11 nM), PDK1 (300 nM)[13][15] |
Note: The IC50 values can vary depending on the experimental conditions, such as ATP concentration.[14]
Signaling Pathway and Inhibition Mechanism
Protein Kinase A is a key enzyme in the cyclic AMP (cAMP) signaling pathway. Upon binding of an extracellular ligand to a G-protein coupled receptor (GPCR), adenylyl cyclase is activated, leading to the production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate various downstream target proteins, modulating a wide range of cellular processes. This compound, H-89, and KT-5720 primarily act by competitively inhibiting the ATP binding site on the catalytic subunit of PKA, thereby preventing the phosphorylation of its substrates.[8][14][16]
Experimental Protocols
To validate the inhibitory effect of this compound on PKA, both in vitro kinase assays and cell-based assays are recommended.
The general workflow for validating a PKA inhibitor involves a series of steps from initial biochemical assays to more complex cell-based and potentially in vivo studies.
This protocol describes a method to determine the IC50 value of an inhibitor for PKA using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Inhibitor stock solutions (this compound, H-89, KT-5720) dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of the inhibitors (e.g., from 100 µM to 1 nM) in kinase reaction buffer.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and the desired concentration of the inhibitor.
-
Add the recombinant PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of PKA activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This protocol assesses the ability of an inhibitor to block PKA signaling in a cellular context by measuring the phosphorylation of a downstream target, CREB (cAMP response element-binding protein).[8]
Materials:
-
Cell line responsive to cAMP stimulation (e.g., PC12, HEK293)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Inhibitor stock solutions (this compound, H-89, KT-5720)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound, H-89, or KT-5720) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with forskolin (e.g., 10 µM) for a short period (e.g., 15-30 minutes) to activate PKA.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
Quantify the band intensities to determine the extent of inhibition of CREB phosphorylation.
Conclusion
While this compound is an effective inhibitor of PKA, its selectivity profile indicates that it also targets other kinases such as PKG and PKC.[1][6][7] In contrast, H-89 and KT-5720 exhibit higher potency for PKA.[8][9][10][14] However, it is crucial to note that these inhibitors are not entirely specific and can have off-target effects.[11][15][17][18][19][20][21][22] Therefore, the choice of inhibitor should be guided by the specific experimental context and the desired level of selectivity. The provided protocols offer a framework for validating the inhibitory activity of this compound and comparing its performance against other PKA inhibitors in both biochemical and cellular systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | protein kinase inhibitor | CAS# 84468-24-6 | InvivoChem [invivochem.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. This compound | PKA | Myosin | PKC | TargetMol [targetmol.com]
- 6. stemcell.com [stemcell.com]
- 7. selectscience.net [selectscience.net]
- 8. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PKA inhibitor H89 | PKA inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. H-89 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. KT5720 - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 20. researchgate.net [researchgate.net]
- 21. The protein kinase A inhibitor, H-89, directly inhibits KATP and Kir channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of HA-100: A Comparative Guide for Kinase Researchers
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a detailed comparison of the kinase inhibitor HA-100, focusing on its cross-reactivity with other kinases. By presenting quantitative data, experimental protocols, and visualizing its primary signaling pathways, this document serves as a vital resource for evaluating the suitability of this compound for specific research applications.
This compound is a well-established inhibitor primarily targeting a trio of serine/threonine kinases: Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG).[1] Its inhibitory activity against these key enzymes underpins its utility in various cellular studies. However, a comprehensive understanding of its effects necessitates a broader view of its interactions across the human kinome.
Kinase Inhibition Profile of this compound
To quantify the inhibitory potency of this compound against its primary targets and other kinases, the half-maximal inhibitory concentration (IC50) is a critical metric. The table below summarizes the known IC50 values for this compound against its principal targets. A comprehensive screening of this compound against a wider panel of kinases would provide a more complete picture of its selectivity, a crucial factor in minimizing off-target effects in experimental systems.
| Kinase | IC50 (µM) |
| Protein Kinase G (PKG) | 4 |
| Protein Kinase A (PKA) | 8 |
| Protein Kinase C (PKC) | 12 |
| Myosin Light Chain Kinase (MLCK) | 240 |
Data compiled from publicly available sources.
Experimental Protocols
The determination of kinase inhibition profiles is achieved through robust biochemical assays. Below is a detailed methodology for a typical in vitro kinase inhibition assay to determine the IC50 value of a compound like this compound.
In Vitro Kinase Inhibition Assay for IC50 Determination
This protocol outlines the steps for measuring the enzymatic activity of a purified kinase in the presence of an inhibitor to determine its IC50 value.
Materials:
-
Purified recombinant kinase (e.g., PKA, PKC, PKG)
-
Specific peptide or protein substrate for the kinase
-
This compound (or other test inhibitor)
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescence/fluorescence-based assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
96-well or 384-well assay plates
-
Detection reagent (specific to the assay format, e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminometer, fluorometer, or scintillation counter)
-
DMSO (for inhibitor dilution)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). Further dilute these in the kinase reaction buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.
-
Assay Plate Setup: Add a small volume of the diluted inhibitor solutions to the wells of the assay plate. Include control wells:
-
No Inhibitor Control (100% activity): Wells containing only the kinase, substrate, and buffer with the same final DMSO concentration as the inhibitor wells.
-
No Enzyme Control (0% activity): Wells containing substrate and buffer but no kinase.
-
-
Kinase and Substrate Addition: Prepare a master mix containing the purified kinase and its specific substrate in the kinase reaction buffer. Dispense this mix into all wells except the "no enzyme" controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The concentration of ATP should ideally be at or near the Km value for the specific kinase to accurately determine the Ki if desired.[2]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity according to the chosen detection method:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert the ADP generated into a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" controls) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways
This compound exerts its cellular effects by inhibiting PKA, PKC, and PKG, which are central nodes in distinct but interconnected signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of this compound treatment.
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Kinase Profiling
To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to screen it against a large panel of kinases. The following diagram illustrates a typical workflow for such a kinase profiling experiment.
Caption: Workflow for biochemical kinase inhibitor profiling.
References
A Comparative Analysis of HA-100 and Other Kinase Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the kinase inhibitor HA-100 with other notable inhibitors targeting similar signaling pathways. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance metrics, supported by experimental data, to inform inhibitor selection for basic research and preclinical studies.
Introduction to this compound
This compound is a cell-permeable, isoquinoline sulfonamide-based inhibitor of several protein kinases. It is known to target a range of kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). Its broad-spectrum activity has led to its use in various research applications, from studying smooth muscle relaxation to enhancing the survival of pluripotent stem cells. However, its lack of high specificity necessitates a careful comparison with more selective inhibitors.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and a selection of other widely used kinase inhibitors. This data provides a quantitative measure of their potency against various kinase targets.
| Inhibitor | ROCK1 IC50/Ki | ROCK2 IC50/Ki | PKA IC50/Ki | PKC IC50/Ki | PKG IC50/Ki | MLCK IC50/Ki |
| This compound | - | - | 8 µM (IC50) | 12 µM (IC50), 6.5 µM (Ki)[1] | 4 µM (IC50) | 240 µM (IC50), 61 µM (Ki)[1] |
| Y-27632 | 140-220 nM (IC50) | 140-220 nM (IC50) | - | - | - | - |
| Fasudil (HA-1077) | 0.33 µM (Ki) | 0.158 µM (IC50) | 4.58 µM (IC50) | 12.30 µM (IC50) | 1.650 µM (IC50) | - |
| Netarsudil | - | - | - | - | - | - |
| Ripasudil (K-115) | 51 nM (IC50) | 19 nM (IC50) | - | - | - | - |
| H-89 | - | - | 48 nM (IC50/Ki) | >500-fold selective vs PKA | >10-fold selective vs PKA | >500-fold selective vs PKA |
| Sotrastaurin (AEB071) | - | - | - | 0.95 nM (PKCα Ki), 0.64 nM (PKCβ Ki), 0.22 nM (PKCθ Ki)[2] | - | - |
| Enzastaurin (LY317615) | - | - | - | 39 nM (PKCα IC50), 6 nM (PKCβ IC50), 83 nM (PKCγ IC50), 110 nM (PKCε IC50) | - | - |
| Ruboxistaurin (LY333531) | - | - | - | 4.7 nM (PKCβ1 IC50), 5.9 nM (PKCβ2 IC50) | - | - |
| KT5823 | - | - | 10 µM (Ki) | 4 µM (Ki) | 0.23 µM (Ki) | - |
| DT-2 | - | - | - | - | 12.5 nM (Ki) | - |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the compared inhibitors.
References
A Comparative Guide to HA-100 and its Alternatives for Reproducible Experimental Outcomes
For researchers and drug development professionals seeking consistent and reliable results, the choice of chemical tools is paramount. This guide provides a comparative analysis of HA-100, a versatile protein kinase inhibitor, and its commonly used alternatives, Fasudil and Y-27632. By presenting quantitative data, detailed experimental protocols, and clear signaling pathway diagrams, this document aims to facilitate informed decisions for achieving reproducible experimental outcomes.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their inhibitory activities and effects on cell viability. This data is crucial for designing experiments with predictable and reproducible results.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ in µM)
| Inhibitor | ROCK1 | ROCK2 | PKA | PKC | PKG | MLCK |
| This compound | - | - | 8[1] | 12[1] | 4[1] | 240[1] |
| Fasudil (HA-1077) | 0.33 (Kᵢ)[2] | 0.158[2] | 4.58[2] | 12.30[2] | 1.650[2] | - |
| Y-27632 | 0.14-0.22 | 0.07-0.3 | >250 | >250 | >250 | - |
Note: IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. Kᵢ represents the inhibition constant.
Table 2: Effects on Human Pluripotent Stem Cell (hPSC) Culture
| Treatment | Fold Increase in Cell Growth (7 days post-thaw) | Apoptotic Cell Population (24 hours post-passage) |
| Control (No inhibitor) | ~1x | 59-69%[3] |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
| Fasudil (10 µM) | Significantly higher than control[3] | 34-42%[3] |
| Y-27632 (10 µM) | Significantly higher than control[3] | 34-41%[3] |
Experimental Protocols
To ensure the reproducibility of experiments using these inhibitors, adherence to a detailed and consistent protocol is essential. The following is a representative protocol for a cell survival assay using human pluripotent stem cells (hPSCs), a common application for these compounds.
Protocol: hPSC Survival Assay Post-Cryopreservation
1. Materials:
-
Cryopreserved human pluripotent stem cells (hPSCs)
-
mTeSR™1 or other appropriate hPSC culture medium
-
Matrigel®-coated culture plates
-
This compound, Fasudil, or Y-27632 (stock solutions prepared in sterile water or DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
2. Procedure:
-
Thawing of hPSCs: Rapidly thaw a vial of cryopreserved hPSCs in a 37°C water bath.
-
Cell Plating: Gently transfer the thawed cells into a 15 mL conical tube containing 5 mL of pre-warmed hPSC culture medium. Centrifuge at 200 x g for 5 minutes.
-
Resuspension and Seeding: Aspirate the supernatant and gently resuspend the cell pellet in fresh hPSC medium. Seed the cells onto a Matrigel®-coated 6-well plate at a density of 1 x 10⁵ cells/well.
-
Inhibitor Treatment: Add the respective inhibitor to the culture medium at the desired final concentration (e.g., 10 µM for Fasudil and Y-27632). Include a "no inhibitor" control group.
-
Incubation: Culture the cells at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (24 hours): After 24 hours, detach the cells using a gentle cell dissociation reagent.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter with Trypan Blue to distinguish between live and dead cells. Calculate the percentage of viable cells.
-
Cell Growth Assessment (Optional, 7 days): For longer-term studies, continue to culture the cells, changing the medium daily. On day 7, detach the cells and perform a cell count to determine the fold increase in cell number compared to the initial seeding density.
9. Data Analysis: Compare the percentage of viable cells and/or the fold increase in cell number between the different treatment groups and the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Signaling Pathway Visualizations
Understanding the signaling pathways affected by these inhibitors is critical for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the primary pathways targeted by this compound and its alternatives.
Caption: The Rho-associated kinase (ROCK) signaling pathway.
Caption: PKA, PKC, and PKG signaling pathways targeted by this compound.
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HA-100 and Alternative Protein Kinase Inhibitors
This guide provides a comprehensive comparison of HA-100 with alternative inhibitors for key serine/threonine kinases, offering researchers, scientists, and drug development professionals a detailed resource for selecting appropriate control experiments. The data presented herein facilitates an objective evaluation of inhibitor performance, supported by detailed experimental protocols.
This compound is a potent, cell-permeable inhibitor of several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Protein Kinase G (PKG), and Rho-associated coiled-coil containing protein kinase (ROCK). Its broad specificity necessitates the use of more selective inhibitors as controls to dissect its precise mechanism of action in cellular and biochemical assays.
Comparative Inhibitor Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative inhibitors against their primary kinase targets. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve desired target engagement while minimizing off-target effects.
| Target Kinase | Inhibitor | IC50 (nM) | Primary Mechanism of Action |
| PKA | This compound | 8,000 | ATP-competitive inhibitor |
| H-89 | 48 | ATP-competitive inhibitor | |
| PKC | This compound | 12,000 | ATP-competitive inhibitor |
| Staurosporine | 0.7 | Broad-spectrum ATP-competitive inhibitor | |
| Gö 6983 | 7 | ATP-competitive inhibitor | |
| Bisindolylmaleimide I (BIM-1) | 10 | ATP-competitive inhibitor | |
| PKG | This compound | 4,000 | ATP-competitive inhibitor |
| KT 5823 | 58 | ATP-competitive inhibitor | |
| ROCK | This compound | Used as a ROCK inhibitor | ATP-competitive inhibitor |
| Y-27632 | 140 | ATP-competitive inhibitor | |
| Fasudil (HA-1077) | 1,900 | ATP-competitive inhibitor |
Signaling Pathways and Inhibition Points
Understanding the signaling context of each kinase is vital for interpreting experimental results. The following diagrams illustrate the canonical signaling pathways for PKA, PKC, PKG, and ROCK, highlighting the point of inhibition by their respective small molecule inhibitors.
Experimental Protocols
To ensure reproducibility and accuracy, detailed protocols for key control experiments are provided below.
Experimental Workflow: Kinase Inhibition Assessment
The following diagram outlines a general workflow for assessing the efficacy of a kinase inhibitor.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (PKA, PKC, PKG, or ROCK)
-
Kinase-specific substrate (e.g., Kemptide for PKA, neurogranin for PKC)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer
-
This compound and control inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Add serial dilutions of this compound or the control inhibitor to the reaction mixture and incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of Substrate Phosphorylation
This cellular assay assesses the inhibitor's ability to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Stimulating agent (e.g., forskolin to activate PKA, PMA for PKC)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total substrate to normalize for protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability/Proliferation Assay
This assay determines the cytotoxic or anti-proliferative effects of the kinase inhibitors on cultured cells.
Materials:
-
Cancer or other relevant cell line
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound or a control inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
By employing these control experiments and referencing the provided comparative data, researchers can confidently assess the specific effects of this compound and distinguish them from the effects of more selective kinase inhibitors.
HA-100: A Comparative Guide to its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the half-maximal inhibitory concentration (IC50) of HA-100 against various protein kinases. The information is intended to assist researchers in evaluating the potential applications and selectivity of this compound in their studies. Experimental data is presented in a structured format, and detailed methodologies for key experiments are provided to ensure reproducibility.
Quantitative Analysis of this compound Kinase Inhibition
This compound is a potent inhibitor of several serine/threonine kinases. The following table summarizes the reported IC50 values of this compound for a panel of kinases, offering a snapshot of its inhibitory activity and selectivity.
| Kinase | IC50 (µM) |
| cGMP-dependent protein kinase (PKG) | 4[1] |
| cAMP-dependent protein kinase (PKA) | 8[1] |
| Protein Kinase C (PKC) | 12[1] |
| Myosin Light Chain Kinase (MLCK) | 240[1] |
| Rho-associated coiled-coil containing protein kinase (ROCK) | Activity noted, specific IC50 not available in the searched literature. This compound is also used as a ROCK inhibitor[1]. |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of a kinase inhibitor. Below are detailed protocols for two common in vitro kinase assays that can be employed to quantify the inhibitory activity of compounds like this compound.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with high sensitivity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and serial dilutions of this compound.
-
Kinase Reaction:
-
Add 5 µL of the this compound dilutions to the wells of the assay plate.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiometric Kinase Assay (32P-ATP Filter Binding Assay)
This traditional method measures the incorporation of a radioactive phosphate group from [γ-32P]ATP onto a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide)
-
This compound (or other inhibitors)
-
[γ-32P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and serial dilutions of this compound.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase, substrate, and this compound at the desired concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate at the optimal temperature for the kinase for a set time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Immediately wash the filter paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
-
Data Acquisition:
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the kinase activity at each inhibitor concentration by measuring the amount of incorporated radioactivity. Calculate the percent inhibition and determine the IC50 value as described for the ADP-Glo™ assay.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by the kinases that this compound inhibits and a general experimental workflow for determining IC50 values.
References
Literature comparison of HA-100's effectiveness in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein kinase inhibitor HA-100 and its alternatives, focusing on their effectiveness in various cell lines. The information is compiled from publicly available literature to support your research and development endeavors.
Overview of this compound
This compound is an isoquinoline derivative that functions as a protein kinase inhibitor. It is known to inhibit Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG)[1]. Additionally, this compound is utilized as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor[1]. Its primary applications in research have been concentrated on improving the efficiency of human fibroblast reprogramming and enhancing the survival and cloning efficiency of human pluripotent stem cells in culture[1].
Comparison with Alternatives
For a comprehensive evaluation, this compound is compared with other well-established ROCK inhibitors, namely Y-27632 and Fasudil (HA-1077) . These compounds are frequently used in similar research applications, particularly in the context of stem cell biology and cancer research.
Data Presentation: Inhibitory Concentrations (IC50)
The following table summarizes the available IC50 data for this compound and its alternatives. It is important to note that the available data for this compound primarily reflects its enzymatic inhibitory activity, while the data for Y-27632 and Fasudil often pertains to their effects on cell viability and proliferation in various cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Notes |
| This compound | PKA (enzymatic assay) | 8 | Inhibitor of cAMP-dependent protein kinase. |
| PKC (enzymatic assay) | 12 | Inhibitor of protein kinase C. | |
| PKG (enzymatic assay) | 4 | Inhibitor of cGMP-dependent protein kinase. | |
| Y-27632 | ROCK1 (enzymatic assay) | 0.22 (Ki) | Selective ROCK inhibitor. |
| ROCK2 (enzymatic assay) | 0.30 (Ki) | Selective ROCK inhibitor. | |
| Prostate Cancer Cells (PC-3) | ~50-100 | Decreased cell index, indicating reduced proliferation. | |
| Human Periodontal Ligament Stem Cells | 10-20 | Optimal concentration for promoting proliferation. | |
| Fasudil (HA-1077) | ROCK2 (enzymatic assay) | 1.9 | Potent inhibitor of ROCK2. |
| Small-Cell Lung Cancer (NCI-H1339) | 76.04 µg/mL | Measured by CCK-8 assay. |
Experimental Protocols
This section provides a detailed methodology for a typical cell viability assay to assess the effectiveness of compounds like this compound. This protocol is a composite of standard procedures and can be adapted for specific cell lines and experimental goals.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation and viability of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
This compound, Y-27632, or Fasudil stock solutions (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Y-27632, Fasudil) in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and its alternatives. These diagrams were generated using the Graphviz DOT language and adhere to the specified formatting guidelines.
References
Safety Operating Guide
Proper Disposal of HA-100: A Guide for Laboratory Professionals
Crucial Safety Notice: The designation "HA-100" is used for multiple, chemically distinct products. Proper and safe disposal is contingent on correctly identifying the specific this compound substance in your possession. Consulting the Safety Data Sheet (SDS) provided by the manufacturer is mandatory before proceeding with any handling or disposal protocol. This guide provides substance-specific procedures for the common variants of this compound.
Identifying Your this compound Product
The name "this compound" can refer to several different materials with varying hazardous properties. The primary types encountered in laboratory and industrial settings include:
-
This compound Dihydrochloride: A protein kinase inhibitor used in cell biology research.
-
This compound Hydrogenated Hydrocarbon Resin: A tackifier used in adhesives.
-
This compound Anatase Titanium Dioxide: A white pigment used in various applications.
-
This compound Aliphatic Polyurea: A type of coating or elastomer.
-
This compound Powder Detergent/Cleaner: An industrial cleaning agent.
Each of these requires a distinct disposal pathway to ensure safety and regulatory compliance.
General Chemical Waste Disposal Principles
Before proceeding to substance-specific instructions, it is essential to adhere to universal best practices for laboratory chemical disposal.
Core Principles of Chemical Waste Management
| Principle | Description |
| Segregation | Never mix different chemical wastes. Incompatible materials can react violently. |
| Labeling | All waste containers must be clearly and accurately labeled with their contents. |
| Containment | Use appropriate, sealed, and leak-proof containers for waste collection. |
| SDS Consultation | Always review the Safety Data Sheet for specific handling and disposal information. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. |
Below is a logical workflow for the disposal of any laboratory chemical, including any variant of this compound.
Caption: General workflow for the safe disposal of laboratory chemicals.
Substance-Specific Disposal Procedures
This compound Dihydrochloride (Protein Kinase Inhibitor)
This compound dihydrochloride is a bioactive small molecule and should be treated as a chemical waste product.
Disposal Protocol:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound dihydrochloride in a designated, labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect in a labeled hazardous liquid waste container. Do not pour down the drain.
-
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate laboratory disinfectant or cleaning agent.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocol Reference: In research settings, protocols involving kinase inhibitors often require quenching of the reaction, followed by proper disposal of all liquids and solids as chemical waste. Always refer to your specific experimental protocol for any deactivation steps before disposal.
Caption: Disposal pathway for this compound Dihydrochloride.
This compound Hydrogenated Hydrocarbon Resin
This material is typically a non-hazardous solid, but its disposal should still be managed responsibly.
Disposal Protocol:
-
PPE: Wear gloves and safety glasses to prevent skin and eye contact.
-
Solid Resin:
-
If the resin is in a solid, cured state, it can generally be disposed of as non-hazardous industrial waste.[1]
-
Place in a sealed container to prevent dust generation and dispose of in accordance with local regulations.
-
-
Liquid/Uncured Resin:
-
Do not dispose of liquid resin in the regular trash or down the drain.[2]
-
Uncured resin should be collected in a designated chemical waste container.[1][2]
-
Alternatively, small quantities can be cured by exposing them to a suitable light source (as specified by the manufacturer) until fully hardened, after which they can be disposed of as solid waste.[2]
-
-
Final Disposal: For liquid waste or large quantities of solid resin, consult with your EHS office or a licensed waste disposal service.[3]
| Property | Typical Value | Disposal Consideration |
| Physical State | Solid (pellets or flakes) | Solid waste can often be landfilled. |
| Solubility in Water | Insoluble | Do not dispose of in waterways. |
| Hazard Classification | Generally Non-Hazardous | Check local regulations for industrial waste. |
This compound Anatase Titanium Dioxide
Titanium dioxide is a common white pigment and is generally considered to be of low toxicity.
Disposal Protocol:
-
PPE: Wear a dust mask, safety glasses, and gloves to avoid inhalation and skin contact.
-
Waste Collection:
-
Collect dry powder in a sealed container to prevent dust from becoming airborne.
-
Spills should be swept up carefully; avoid methods that generate excessive dust.
-
-
Final Disposal:
Caption: Disposal workflow for Titanium Dioxide.
This compound Aliphatic Polyurea
Polyurea systems consist of two components that are mixed to initiate a curing reaction. Disposal procedures depend on whether the components are separate or have been mixed.
Disposal Protocol:
-
PPE: Wear chemical-resistant gloves, safety glasses, and a lab coat. Ensure adequate ventilation.
-
Unmixed Components:
-
The individual liquid components (isocyanate and amine resin) should be treated as hazardous chemical waste.
-
Collect in separate, clearly labeled, sealed containers. Never mix the waste streams of the two separate components.
-
-
Mixed and Cured Polyurea:
-
Once fully cured, the solid polyurea is generally inert and can be disposed of as non-hazardous solid waste.
-
To dispose of small leftover amounts, mix the two components in the correct ratio in a well-ventilated area and allow them to fully cure before disposal.
-
-
Final Disposal: Unmixed components must be disposed of through a licensed hazardous waste contractor. Cured solid waste should be disposed of in accordance with local industrial waste regulations.
| Component | Hazard Classification | Disposal Route |
| Part A (Isocyanate) | Hazardous | Chemical Waste Contractor |
| Part B (Amine/Polyol) | Hazardous | Chemical Waste Contractor |
| Cured Mixture | Generally Non-Hazardous | Industrial Solid Waste |
This compound Powder Detergent/Cleaner
Industrial-strength cleaning powders can be corrosive or irritating and require careful handling.
Disposal Protocol:
-
PPE: Wear gloves, safety glasses, and a dust mask to prevent skin contact, eye irritation, and inhalation.
-
Small Quantities:
-
For small, unused amounts, it may be permissible to dissolve the powder in a large amount of water and flush it down a drain with copious amounts of running water. However, always consult the SDS and local wastewater regulations first.
-
-
Large Quantities:
-
Large volumes of unused powder should not be disposed of down the drain.
-
Collect the solid powder in a labeled container for disposal.
-
-
Final Disposal: Contact your EHS office or a waste disposal service to determine the appropriate disposal method for larger quantities, which may be classified as industrial waste.
Disclaimer: This document provides general guidance. It is not a substitute for the manufacturer's Safety Data Sheet (SDS) or for the specific regulations of your institution and locality. Always prioritize safety and regulatory compliance.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
